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  • Product: (R)-(+)-Felodipine-d5
  • CAS: 1217716-73-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Characterization and Analytical Handling of (R)-(+)-Felodipine-d5

Topic: Physicochemical characteristics of (R)-(+)-Felodipine-d5 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (R)-(+)-Felodipine-d5 is the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical characteristics of (R)-(+)-Felodipine-d5 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-(+)-Felodipine-d5 is the stable isotope-labeled, dextrorotatory enantiomer of the dihydropyridine calcium channel blocker, Felodipine. While the (S)-(-)-enantiomer represents the eutomer (biologically active form), the (R)-(+)-enantiomer serves a critical role in enantioselective pharmacokinetic (PK) profiling and metabolic tracing. This guide details the physicochemical properties, stability constraints, and analytical protocols required for the rigorous application of (R)-(+)-Felodipine-d5 in high-sensitivity LC-MS/MS workflows.

Chemical Identity and Stereochemistry

(R)-(+)-Felodipine-d5 is characterized by a dihydropyridine (DHP) core with a chiral center at the C4 position. The "d5" designation typically refers to the perdeuterated ethyl ester side chain, providing a mass shift of +5 Da relative to the unlabeled standard, essential for eliminating cross-talk in mass spectrometry.

Structural Specifications
ParameterDetail
Chemical Name (R)-Ethyl-d5 methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
CAS Number 1217744-87-0 (Generic for d5 enantiomers; verify specific batch CoA)
Molecular Formula C₁₈H₁₄Cl₂D₅NO₄
Molecular Weight ~389.29 g/mol (vs. 384.26 g/mol for unlabeled)
Chirality (R)-Configuration; Dextrorotatory (+)
Isotopic Purity Typically ≥ 99% deuterated forms (d5)
Appearance Pale yellow crystalline solid
Stereochemical Significance

Felodipine exists as a racemate in clinical formulations, but its pharmacological activity resides primarily in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer exhibits significantly lower affinity for L-type calcium channels. However, in DMPK studies, quantifying the (R)-isomer is vital because stereoselective metabolism (e.g., by CYP3A4) can alter the enantiomeric ratio in vivo.

Physicochemical Profile

The physicochemical behavior of (R)-(+)-Felodipine-d5 closely mirrors the unlabeled parent compound, with negligible differences in lipophilicity or solubility due to the deuterium isotope effect.

Solubility and Lipophilicity

Felodipine is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

PropertyValueContext
Water Solubility < 19 mg/L (Practically Insoluble)Requires organic co-solvents (DMSO, Methanol) for stock prep.
LogP (Octanol/Water) 3.8 – 4.8Highly lipophilic; prone to non-specific binding in plasticware.
pKa 5.07 (Basic)Ionization of the DHP nitrogen is negligible at physiological pH.
Melting Point 142–145 °CSharp melting point indicates high crystallinity.
Photostability and Degradation Mechanism

Critical Handling Warning: Like all 1,4-dihydropyridines, (R)-(+)-Felodipine-d5 is extremely sensitive to UV-VIS light (specifically < 400 nm). Exposure triggers an irreversible oxidative aromatization to the corresponding pyridine derivative. This reaction is not merely a loss of potency but a change in molecular mass (-2 Da), which can confound MS analysis if not controlled.

Photodegradation cluster_conditions Degradation Conditions Felodipine (R)-Felodipine-d5 (Dihydropyridine Core) Intermediate Radical/Biradical Intermediate Felodipine->Intermediate UV Light (λ < 400nm) Oxidation Pyridine Pyridine Analog (Aromatized Impurity) Intermediate->Pyridine -2H (Aromatization)

Figure 1: Photodegradation pathway of Felodipine. The primary degradation route involves the oxidation of the 1,4-dihydropyridine ring to a pyridine ring under UV light exposure.

Handling Protocol:

  • Lighting: Perform all weighing and solution preparation under monochromatic sodium light (yellow light) or in varying degrees of darkness.

  • Glassware: Use amber borosilicate glass vials exclusively.

  • Solvents: Avoid storing in halogenated solvents (e.g., chloroform) for extended periods as trace acidity can accelerate degradation.

Analytical Protocol: LC-MS/MS Quantification

(R)-(+)-Felodipine-d5 is most frequently employed as an Internal Standard (IS) for the quantification of Felodipine enantiomers in biological matrices.

Sample Preparation (Liquid-Liquid Extraction)

Due to high protein binding (>99%), protein precipitation alone is often insufficient. Liquid-Liquid Extraction (LLE) is the gold standard.

  • Matrix: 200 µL Plasma.

  • IS Addition: Spike 20 µL of (R)-(+)-Felodipine-d5 working solution.

  • Extraction: Add 1 mL Toluene or Diethyl Ether/Hexane (80:20).

  • Agitation: Vortex for 5 min, Centrifuge at 4000g for 10 min.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in Mobile Phase.

Chiral Chromatography Conditions

Separation of the (R) and (S) enantiomers requires a chiral stationary phase.

  • Column: Chiralcel OJ-R or OJ-H (Cellulose tris(4-methylbenzoate)).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) or Hexane:Isopropanol (90:10) for normal phase.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Retention: The (R)-(+) enantiomer typically elutes after the (S)-(-) enantiomer on cellulose-based columns (verify with specific column lot).

Mass Spectrometry Parameters (MRM)

The deuterium label shifts the precursor and product ions.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Felodipine (Unlabeled) m/z 384.1 [M+H]⁺m/z 338.1 (Loss of -NO₂/ester)15 - 20
(R)-Felodipine-d5 m/z 389.1 [M+H]⁺m/z 343.1 (Retains d5 label)15 - 20

Note: Ensure the fragmentation pathway chosen retains the deuterated ethyl group. If the ethyl group is cleaved during fragmentation, the mass shift will be lost, causing cross-interference.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: (R)-(+)-Felodipine-d5 Sample->Spike LLE LLE Extraction (Toluene/Ether) Spike->LLE ChiralLC Chiral LC Separation (Chiralcel OJ-R) LLE->ChiralLC Reconstitute MS MS/MS Detection (MRM Mode) ChiralLC->MS Rt Separation Data Enantiomeric Ratio Calculation MS->Data m/z 389.1 -> 343.1

Figure 2: Analytical workflow for enantioselective quantification using (R)-(+)-Felodipine-d5 as an Internal Standard.

References

  • Stereoselective Analysis: Margara, A., et al. "Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry." Journal of Chromatography B, 2002. Link

  • Photostability: Kawabata, K., et al. "Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS."[1] Chem. Pharm. Bull., 2023.[2] Link

  • Physicochemical Properties: DrugBank Online. "Felodipine: Chemical and Physical Properties."[3] Link

  • Pharmacokinetics: Edgar, B., et al. "The pharmacokinetics of felodipine enantiomers in healthy subjects." British Journal of Clinical Pharmacology, 1989. Link

  • Isotope Labeling: Cayman Chemical. "(±)-Felodipine-d5 Product Information." Link

Sources

Exploratory

A Technical Guide to the Procurement and Quality Verification of (R)-(+)-Felodipine-d5 for Advanced Pharmaceutical Research

Abstract (R)-(+)-Felodipine-d5, the deuterated R-enantiomer of the calcium channel blocker Felodipine, is a critical analytical tool for advanced pharmacokinetic and metabolic studies. However, unlike its racemic or S-en...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-(+)-Felodipine-d5, the deuterated R-enantiomer of the calcium channel blocker Felodipine, is a critical analytical tool for advanced pharmacokinetic and metabolic studies. However, unlike its racemic or S-enantiomer counterparts, (R)-(+)-Felodipine-d5 is not a readily available stock item from major chemical suppliers. This guide provides drug development professionals and researchers with a comprehensive framework for navigating this commercial landscape. We present a robust strategy for procurement via custom synthesis, outline the essential analytical specifications required to ensure quality, and provide detailed, field-proven protocols for in-house verification of identity, purity, and stereochemistry. This document serves as a practical whitepaper for acquiring and validating this essential research compound, ensuring the integrity and reproducibility of bioanalytical data.

Introduction: The Significance of Stereoisomeric and Isotopically Labeled Felodipine

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of essential hypertension.[1][2] Its therapeutic effect stems from its ability to inhibit voltage-dependent L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] Felodipine is a chiral molecule, existing as two enantiomers: (R)-(+)-Felodipine and (S)-(-)-Felodipine.

1.1. The Imperative of Chiral Separation While administered as a racemate, the individual enantiomers of a drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Although one study on felodipine suggested no significant differences in the absorption and elimination of its enantiomers after oral administration of the racemate in humans[4], the potential for stereoselective metabolism and action necessitates the ability to study each isomer independently. The development of robust analytical methods to separate and quantify these enantiomers is therefore a cornerstone of advanced clinical pharmacology research.[5][6]

1.2. The Role of Deuteration in Bioanalysis In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled (SIL) internal standards are the gold standard. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, provides a compound that is chemically identical to the analyte but has a distinct mass. The use of a deuterated internal standard like Felodipine-d5 allows for precise correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[7][8] (R)-(+)-Felodipine-d5 is specifically designed to serve as the ideal internal standard for quantifying (R)-(+)-Felodipine, or in some assays, for the quantification of the (S)-enantiomer where a stereoisomeric internal standard is acceptable.

Commercial Landscape and Procurement Strategy

A thorough survey of the market reveals a critical gap for researchers seeking (R)-(+)-Felodipine-d5. While related compounds are available, the specific R-enantiomer is not typically offered as a catalog product.

2.1. Current Market Availability Our investigation indicates that commercial suppliers primarily offer the racemic mixture or the S-enantiomer of deuterated Felodipine. This necessitates a strategic approach for procurement.

CompoundEnantiomeric FormTypical SuppliersNotes
(±)-Felodipine-d5 Racemic MixtureCayman Chemical[3]Intended for use as an internal standard for the quantification of total felodipine.[3]
(R)-(-)-Felodipine-d5 (S)-EnantiomerMedChemExpress[7]Note: The "(R)-(-)" designation by this supplier is inconsistent with standard nomenclature; this is the (S)-enantiomer.
Felodipine-d5 Unspecified/RacemicAcanthus Research[9], Simson PharmaOften supplied as the racemate unless specified. Simson Pharma lists the (4S) version as "Under Synthesis".
(R)-(+)-Felodipine-d5 R-Enantiomer Not Readily Available Requires custom synthesis.

2.2. Recommended Procurement Pathway: Custom Synthesis Given the lack of off-the-shelf availability, commissioning a custom synthesis is the most reliable method for obtaining high-purity (R)-(+)-Felodipine-d5. This approach provides full control over the quality and specifications of the final product.

The logical workflow for procuring this specialized reagent is outlined below.

G cluster_0 Procurement Decision Workflow start Identify Need for (R)-(+)-Felodipine-d5 search Search Commercial Catalogs (e.g., Cayman, MCE) start->search is_avail Is (R)-(+)-d5 Available? search->is_avail purchase Purchase from Stock is_avail->purchase Yes custom_syn Initiate Custom Synthesis Project is_avail->custom_syn No define_specs Define Critical Quality Specifications (See Table 2) custom_syn->define_specs select_vendor Select & Vet Synthesis Vendor (e.g., Daicel, Simson) define_specs->select_vendor execute Execute Synthesis & Receive Compound with COA select_vendor->execute verify Perform In-House QC Verification (See Part 4) execute->verify release Release for Research Use verify->release

Caption: Procurement workflow for (R)-(+)-Felodipine-d5.

Defining Critical Quality Specifications

When commissioning a custom synthesis, providing the vendor with a comprehensive set of analytical specifications is paramount. This ensures the final product meets the rigorous demands of quantitative bioanalysis.

Table 2: Mandatory Specifications for Custom-Synthesized (R)-(+)-Felodipine-d5

Parameter Method Specification Rationale
Identity ¹H NMR, ¹³C NMR Conforms to the expected structure of (R)-(+)-Felodipine. Confirms the fundamental chemical structure and absence of major structural impurities.
Mass Identity High-Resolution Mass Spectrometry (HRMS) Measured mass consistent with the theoretical mass of the C₁₈H₁₄D₅Cl₂NO₄ isotopologue. Verifies the correct elemental composition and successful deuterium incorporation.
Chemical Purity HPLC-UV (e.g., at 254 nm) ≥ 98.0% Ensures that non-isomeric and non-isotopic impurities are minimal, preventing interference in analytical assays.
Enantiomeric Purity Chiral HPLC ≥ 99.0% Enantiomeric Excess (e.e.) CRITICAL: Guarantees the compound is the correct stereoisomer and is not contaminated with the (S)-enantiomer.
Isotopic Purity LC-MS ≥ 99% of all deuterated forms are d5. Confirms the isotopic distribution is tightly centered on the desired d5 species, preventing isotopic crosstalk with the non-labeled analyte.
Appearance Visual Inspection Slightly yellowish crystalline powder. Basic quality control check.

| Solubility | Wet Chemistry | Soluble in Chloroform, Methanol, Acetonitrile. | Provides essential information for preparing stock solutions for analytical use. |

In-House Quality Control and Verification Protocols

Upon receipt of the custom-synthesized compound, independent verification is a mandatory step before its use in regulated or pivotal studies. The vendor's Certificate of Analysis (COA) should be confirmed.

G cluster_1 In-House QC Verification Workflow start_qc Receive Custom Synthesized Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start_qc->prep_stock lcms_analysis LC-MS Analysis: Confirm Mass & Isotopic Purity prep_stock->lcms_analysis chiral_hplc Chiral HPLC Analysis: Confirm Enantiomeric Purity prep_stock->chiral_hplc purity_hplc Purity Analysis: Reverse-Phase HPLC-UV prep_stock->purity_hplc compare Compare Results to Specifications & Vendor COA lcms_analysis->compare chiral_hplc->compare purity_hplc->compare pass QC Passed: Release for Use compare->pass Match fail QC Failed: Contact Vendor compare->fail Mismatch

Caption: Step-by-step workflow for internal quality control validation.

4.1. Protocol 1: Enantiomeric Purity Verification by Chiral HPLC

Causality: This is the most critical validation step. It confirms that the synthesized product is the desired (R)-(+) enantiomer and quantifies the level of contamination from the (S)-(-) enantiomer. The choice of a cellulose-based chiral stationary phase is based on established methods for separating Felodipine enantiomers.[5][6]

  • System: HPLC with UV detector.

  • Column: Chiralcel OJ-R (or equivalent cellulose tris(4-methyl benzoate) stationary phase).[6]

  • Mobile Phase: Isopropanol-iso-hexane (e.g., 11:89 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a system suitability standard using racemic (±)-Felodipine to confirm baseline separation of the two enantiomer peaks.

    • Prepare a 10 µg/mL solution of the received (R)-(+)-Felodipine-d5 in the mobile phase.

    • Inject the sample onto the column.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the system suitability run.

    • Calculate the Enantiomeric Excess (% e.e.) using the peak areas: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

  • Acceptance Criteria: % e.e. must be ≥ 99.0%.

4.2. Protocol 2: Identity and Isotopic Purity Confirmation by LC-MS

Causality: This protocol validates two key parameters: that the compound has the correct mass for a d5-labeled molecule and that the isotopic distribution is clean. This ensures that the internal standard will not interfere with the quantification of the unlabeled analyte (M+0) and that its signal is not diluted by lower-deuteration isotopologues.

  • System: LC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute Felodipine (e.g., 5% to 95% B over 5 minutes).

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Procedure:

    • Prepare a 1 µg/mL solution of (R)-(+)-Felodipine-d5 in 50:50 Acetonitrile:Water.

    • Infuse or inject the sample and acquire full scan mass spectra.

    • Verify the presence of the protonated molecular ion [M+H]⁺ at the expected m/z for C₁₈H₁₄D₅Cl₂NO₄.

    • Examine the isotopic distribution of the molecular ion cluster.

  • Acceptance Criteria:

    • The measured accurate mass must be within 5 ppm of the theoretical mass.

    • The most abundant peak in the isotopic cluster must correspond to the d5 species.

Conclusion

While (R)-(+)-Felodipine-d5 is an indispensable tool for modern bioanalysis, its procurement requires a proactive and informed approach. Direct commercial availability is limited, making custom synthesis the primary acquisition route. For researchers and drug development professionals, success hinges on the ability to precisely define the critical quality attributes of the compound and to independently verify these attributes upon receipt. By following the strategic framework and detailed protocols outlined in this guide—from defining specifications for synthesis to performing rigorous in-house QC—scientists can confidently source and qualify (R)-(+)-Felodipine-d5, thereby ensuring the accuracy, reliability, and integrity of their pharmacokinetic and metabolic research data.

References

  • Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. PubMed. Available at: [Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. PubMed. Available at: [Link]

  • Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • AN OVERVIEW –ANALYTICAL METHODS FOR THE ESTIMATION OF FELODIPINE BULK AND IN PHARMACEUTICAL DOSAGE FORM. IAJPS. Available at: [Link]

  • Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. ResearchGate. Available at: [Link]

  • Felodipine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Suppliers for Felodipine 5mg modified-release tablets. Specialist Pharmacy Service. Available at: [Link]

  • Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Felodipine, a new calcium antagonist, as monotherapy in mild or moderate hypertension. Cooperative study group. PubMed. Available at: [Link]

  • Optimization and continuous flow synthesis of felodipine. ARKAT USA. Available at: [Link]

  • Felodipine. StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

Foundational

A Technical Guide to (R)-(+)-Felodipine-d5: The Gold Standard for Bioanalytical Quantification

Abstract This technical guide provides an in-depth analysis of (R)-(+)-Felodipine-d5, a deuterated isotopologue of the active R-enantiomer of Felodipine. Felodipine is a potent dihydropyridine calcium channel blocker use...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of (R)-(+)-Felodipine-d5, a deuterated isotopologue of the active R-enantiomer of Felodipine. Felodipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its clinical application is characterized by significant first-pass metabolism and inter-individual pharmacokinetic variability, making robust bioanalytical methods essential for drug development and therapeutic monitoring.[3][4][5] This document details the physicochemical properties, synthesis rationale, and primary application of (R)-(+)-Felodipine-d5 as an internal standard in isotope dilution mass spectrometry (IDMS). We will explore the causality behind its use, present a detailed experimental workflow for its application in quantitative LC-MS/MS analysis, and discuss its role in achieving the highest levels of analytical accuracy and precision in regulated bioanalysis.

Introduction: The Rationale for Isotopic Labeling in Felodipine Analysis

Overview of Felodipine: Stereochemistry and Mechanism of Action

Felodipine is a selective L-type calcium channel antagonist that exerts its antihypertensive effects by inducing peripheral vasodilation.[2][6] It is a chiral compound, with the therapeutic activity primarily residing in the (S)-enantiomer, which is reported to be more active than the (R)-enantiomer.[2][7] However, the stereoselective pharmacokinetics of felodipine necessitates the study of both enantiomers.[3][7] The focus of this guide, (R)-(+)-Felodipine, is a critical component for understanding the full pharmacokinetic profile of the racemic drug administered to patients.

The Bioanalytical Challenge: Felodipine's Pharmacokinetics

The development of a reliable quantitative assay for felodipine is complicated by its challenging pharmacokinetic profile:

  • Extensive First-Pass Metabolism: Following oral administration, felodipine is completely absorbed but undergoes extensive presystemic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[3][5] This results in a low systemic bioavailability of approximately 15-20%.[4][8]

  • High Variability: Significant inter-individual differences in plasma concentrations are common, influenced by factors like age, liver function, and co-administration of CYP3A4 inhibitors or inducers.[4][5]

  • Stereoselectivity: The two enantiomers, (R)- and (S)-felodipine, exhibit different metabolic rates, with the (R)-enantiomer being more readily metabolized.[3] This leads to a higher bioavailability of the more active (S)-enantiomer compared to its antipode.[7]

These factors demand a highly precise and accurate bioanalytical method to avoid erroneous data interpretation in pharmacokinetic and toxicological studies.

The Gold Standard Solution: Stable Isotope Labeled Internal Standards

To overcome the challenges of analytical variability, a stable isotope-labeled (SIL) internal standard is the undisputed gold standard for quantitative mass spectrometry.[9][10] A deuterated internal standard, such as (R)-(+)-Felodipine-d5, is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[9][11]

This approach is foundational to Isotope Dilution Mass Spectrometry (IDMS).[9] By adding a known quantity of the deuterated standard to a sample at the very beginning of the workflow, it acts as a perfect chemical mimic for the analyte.[9][12] Any analyte loss during sample preparation (e.g., extraction, cleanup) or variations in instrument response (e.g., injection volume, ionization efficiency) is precisely mirrored by the deuterated standard.[9][13] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification that is accepted by regulatory bodies like the FDA and EMA.[9][10]

Physicochemical Properties of (R)-(+)-Felodipine-d5

The core identity and properties of (R)-(+)-Felodipine-d5 are summarized below. It is critical to note that while the focus is the R-enantiomer, some commercial suppliers provide the deuterated standard as a racemate ((±)-Felodipine-d5), which can be used for the quantification of both enantiomers if they are chromatographically separated.

PropertyValueSource(s)
Chemical Name (4R)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-(ethyl-d5) 5-Methyl EsterInferred from[1][6]
CAS Number 1242281-38-4 (for deuterated racemate)[6][14]
Parent (R)-Enantiomer CAS 119945-59-4[1]
Molecular Formula C₁₈H₁₄D₅Cl₂NO₄[6][12]
Molecular Weight 389.28 g/mol [12]
Appearance Solid[6]
Purity ≥99% deuterated forms (d₁-d₅)[6]
Parent Compound M.W. 384.25 g/mol [1]

Synthesis and Characterization

Conceptual Synthesis Pathway

The synthesis of felodipine typically follows the Hantzsch dihydropyridine synthesis.[2][15] This involves a multi-component reaction that can be adapted for a continuous flow process, which offers improved safety and scalability over traditional batch methods.[15][16]

A plausible mechanism involves:

  • Knoevenagel Condensation: Reaction of 2,3-dichlorobenzaldehyde with methyl acetoacetate.[2][15]

  • Cyclization: A subsequent Hantzsch-type cyclization with an amine source (like ammonium acetate) and ethyl acetoacetate.[15]

To produce (R)-(+)-Felodipine-d5, deuterated ethanol (ethanol-d6) would be used in the esterification step to create the ethyl-d5 ester group. Chiral separation techniques would then be employed to isolate the desired R-enantiomer.

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_products Products A 2,3-Dichlorobenzaldehyde P1 Hantzsch Dihydropyridine Synthesis A->P1 B Methyl Acetoacetate B->P1 C Ethanol-d6 (Source of d5 Label) C->P1 D Ammonia Source D->P1 Prod1 (±)-Felodipine-d5 (Racemic Mixture) P1->Prod1 P2 Chiral Separation (e.g., SFC or Chiral HPLC) Prod2 (R)-(+)-Felodipine-d5 P2->Prod2 Prod1->P2 caption Conceptual synthesis and purification workflow.

Analytical Characterization

For its use as an internal standard, (R)-(+)-Felodipine-d5 must be rigorously characterized to ensure:

  • Chemical Purity: Assessed by HPLC-UV or LC-MS to ensure the absence of impurities that could interfere with the analysis.

  • Isotopic Purity: Determined by mass spectrometry to confirm the degree of deuterium incorporation and ensure minimal presence of the unlabeled (d0) analyte, which could bias results.[6]

  • Enantiomeric Purity: Confirmed using a chiral chromatography method to ensure the standard is predominantly the R-enantiomer.

Core Application: Bioanalytical Method for (R)-Felodipine

The primary application for (R)-(+)-Felodipine-d5 is as an internal standard for the quantification of (R)-Felodipine in biological matrices like plasma or whole blood using LC-MS/MS.

Experimental Workflow

The workflow is designed to ensure that the internal standard can correct for variability at every stage, from initial sample handling to final detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 1. Aliquot Biological Sample (e.g., 100 µL Plasma) S2 2. Spike with (R)-(+)-Felodipine-d5 (Known Concentration) S1->S2 S3 3. Protein Precipitation (e.g., with Acetonitrile) S2->S3 S4 4. Centrifuge & Collect Supernatant S3->S4 S5 5. Evaporate & Reconstitute S4->S5 A1 6. Inject onto Chiral LC Column S5->A1 A2 7. Chromatographic Separation (R- and S-Enantiomers) A1->A2 A3 8. Mass Spectrometric Detection (MRM Mode) A2->A3 D1 9. Integrate Peak Areas (Analyte & IS) A3->D1 D2 10. Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 11. Quantify Concentration (Using Calibration Curve) D2->D3 caption Bioanalytical workflow using an internal standard.

Detailed Protocol: Plasma Sample Quantification via LC-MS/MS

This protocol is a representative method for researchers.

1. Preparation of Calibration Standards and Quality Controls (QCs): a. Prepare a stock solution of unlabeled (R)-(+)-Felodipine in a suitable organic solvent (e.g., Methanol). b. Serially dilute the stock solution to create working solutions for calibration standards and QCs. c. Spike these working solutions into blank biological matrix (e.g., human plasma) to create the calibration curve (typically 8 non-zero points) and at least three levels of QCs (low, mid, high).

2. Internal Standard (IS) Working Solution: a. Prepare a stock solution of (R)-(+)-Felodipine-d5. b. Dilute the stock to a fixed concentration (e.g., 50 ng/mL) in an organic solvent (e.g., 50:50 Acetonitrile:Water). This will be the IS spiking solution.

3. Sample Extraction (Protein Precipitation): a. Aliquot 100 µL of study samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes. b. Add 20 µL of the IS spiking solution to every well/tube except for "double blank" samples (matrix with no analyte or IS). Vortex briefly. c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a new plate/tubes. f. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A chiral column capable of separating felodipine enantiomers (e.g., a cellulose- or amylose-based column).
  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions (Illustrative):
  • (R)-Felodipine: Q1: 384.1 → Q3: 338.1
  • (R)-Felodipine-d5 (IS): Q1: 389.1 → Q3: 343.1

5. Data Analysis: a. Integrate the chromatographic peaks for both the analyte and the IS. b. Calculate the Peak Area Ratio (PAR) = (Area of Analyte) / (Area of IS). c. Plot a calibration curve of PAR versus the nominal concentration for the calibration standards. d. Use the resulting regression equation to calculate the concentration of (R)-Felodipine in the unknown samples and QCs.

Conclusion

(R)-(+)-Felodipine-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.[10][11] Its use as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and regulatory-compliant bioanalytical methods.[9] By effectively compensating for analytical variability inherent in complex biological matrices and multi-step sample preparation protocols, (R)-(+)-Felodipine-d5 enables the accurate characterization of felodipine's stereoselective pharmacokinetics, ultimately supporting safer and more effective drug development and clinical use.[6][17]

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • El-Beqqali, A., & Abdel-Rehim, M. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-(+)-Felodipine-d5.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • Cayman Chemical. (n.d.). (±)-Felodipine-d5.
  • National Center for Biotechnology Information. (n.d.). Felodipine. PubChem Compound Summary for CID 3333.
  • Franek, E., & Marcisz, C. (2025, April 9). Clinical Pharmacology of Felodipine.
  • Dunselman, P. H. (1990). Felodipine clinical pharmacokinetics. PubMed.
  • Soons, P. A., Mulders, T. M., Uchida, E., Schoemaker, H. C., Cohen, A. F., & Breimer, D. D. (1993). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 44(2), 163-9.
  • Nguyen, T. N., et al. (n.d.). Optimization and continuous flow synthesis of felodipine. Arkat USA.
  • Edgar, B., & Regårdh, C. G. (1990). Clinical pharmacokinetics of felodipine. A summary. PubMed.
  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-(+)-Felodipine.
  • Drugs.com. (2025, February 23). Felodipine Tablets: Package Insert / Prescribing Info / MOA.
  • Acanthus Research Inc. (n.d.). Felodipine-D5.
  • Simson Pharma Limited. (n.d.). Felodipine-D5.
  • Google Patents. (n.d.). AU707748B2 - Enhancement of the efficacy of drugs by deuteration.
  • ArtisBio. (n.d.). Felodipine D5.
  • MedChemExpress. (n.d.). (R)-(-)-Felodipine-d5.
  • InvivoChem. (n.d.). Dehydro Felodipine-d3.
  • Gpatindia. (2020, October 19). FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ResearchGate. (n.d.). Synthesis of felodipine, a non-symmetrical dihydropyridine.

Sources

Exploratory

The Chiral-Deuterium Nexus: A Technical Guide to Deuterated Felodipine

The following technical guide provides an in-depth analysis of deuterated felodipine enantiomers, designed for researchers in medicinal chemistry and pharmacokinetics. Executive Summary Felodipine, a second-generation 1,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of deuterated felodipine enantiomers, designed for researchers in medicinal chemistry and pharmacokinetics.

Executive Summary

Felodipine, a second-generation 1,4-dihydropyridine (DHP) calcium channel blocker, exhibits high vascular selectivity but suffers from extensive first-pass metabolism (bioavailability ~15%) and a short elimination half-life. The primary clearance mechanism is the CYP3A4-mediated oxidation of the DHP ring to an inactive pyridine analog.[1]

This guide explores the intersection of chirality and deuterium substitution to optimize felodipine's pharmacokinetics. By replacing the hydrogen at the chiral C4 position with deuterium (²H), researchers can exploit the Primary Kinetic Isotope Effect (KIE) to retard metabolic clearance while maintaining the potent binding affinity of the eutomer (S-enantiomer).

Part 1: Molecular Architecture & Stereochemistry[2]

The Chiral Center

Felodipine possesses a single chiral center at the C4 position of the dihydropyridine ring.

  • Chemical Name: (RS)-Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

  • Eutomer: The (S)-enantiomer is generally more potent in blocking L-type calcium channels than the (R)-enantiomer.

  • Distomer: The (R)-enantiomer, while less active, contributes to the racemic pharmacokinetic profile.

The Deuterium Modification Site

The critical "metabolic soft spot" is the C4-H bond . CYP3A4 oxidation involves the abstraction of this specific hydrogen atom (or hydride transfer) to aromatize the ring.

  • Target Modification: Substitution of C4-H with C4-D.

  • Bond Energy: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy (ZPVE).[2][3] This energy barrier significantly slows the rate-determining step of aromatization.

Part 2: Mechanism of Action & The Kinetic Isotope Effect

CYP3A4-Mediated Oxidation

The dominant metabolic pathway for felodipine is the aromatization of the dihydropyridine ring to dehydrofelodipine . This renders the molecule pharmacologically inactive.

The Mechanism:

  • Binding: Felodipine binds to the active site of CYP3A4.[4]

  • Abstraction: The heme-iron-oxo species (Compound I) abstracts the hydrogen (or electron/proton) from the C4 position.

  • Aromatization: The ring loses two electrons and a proton, collapsing into the stable pyridine structure.

The Primary Kinetic Isotope Effect (KIE)

When C4-H is replaced by C4-D, the reaction rate (


) changes.[2][3]
  • Theoretical KIE (

    
    ):  For C-H bond breaking, values typically range from 2 to 7.[4]
    
  • Impact: A KIE > 2 implies that the bond breaking is the rate-limiting step.[2] For felodipine, this substitution directly impedes first-pass metabolism, potentially increasing

    
     and 
    
    
    
    (Area Under the Curve) without altering the binding affinity for the calcium channel (since the steric change is negligible).
Visualization of Metabolic Pathway

The following diagram illustrates the metabolic blockade achieved via deuteration.

Metabolic_Blockade Substrate Deuterated (S)-Felodipine (Active DHP Ring) CYP CYP3A4 Enzyme (Liver/Gut) Substrate->CYP Binding Transition Transition State [C-D Bond Stretch] CYP->Transition Activation (High Energy Barrier) Metabolite Dehydrofelodipine (Inactive Pyridine) Transition->Metabolite Aromatization (Slowed by KIE)

Caption: Figure 1. The Deuterium Kinetic Isotope Effect (KIE) raises the activation energy for CYP3A4-mediated aromatization, preserving the active drug.

Part 3: Synthesis & Chiral Separation Protocols[2]

To study the specific effects of the deuterated eutomer, one must synthesize the deuterated racemate and then resolve the enantiomers.

Synthesis of Racemic Deuterated Felodipine

The standard Hantzsch Dihydropyridine synthesis is modified using a deuterated aldehyde precursor.

  • Precursor: 2,3-Dichlorobenzaldehyde-alpha-d (deuterated at the formyl position).

  • Reagents: Ethyl acetoacetate, Methyl 3-aminocrotonate.[4]

  • Result: Racemic C4-deuterated felodipine.[4]

Chiral Separation Workflow (HPLC)

Separation is critical because the (S)- and (R)- enantiomers have different potencies and metabolic rates.

Protocol: Chiral HPLC Resolution

  • Stationary Phase: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on silica).[4] This column is the industry standard for dihydropyridines.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 360 nm.[4]

  • Temperature: 25°C.

Self-Validating Check:

  • Inject pure non-deuterated standards first to establish retention times (

    
    ).
    
  • (S)-Felodipine typically elutes after (R)-Felodipine on Chiralcel OJ columns (verify with specific lot, as elution order can reverse with solvent changes).[4]

  • Calculate Resolution (

    
    ): Must be > 1.5 for baseline separation.[4]
    
Separation Logic Diagram

Separation_Workflow Racemate Racemic C4-D-Felodipine (Synthesis Output) HPLC Chiral HPLC (Chiralcel OJ-H) Racemate->HPLC Injection Peak1 Fraction 1: (R)-D-Felodipine (Distomer) HPLC->Peak1 tR ~ 8 min Peak2 Fraction 2: (S)-D-Felodipine (Eutomer) HPLC->Peak2 tR ~ 12 min QC Quality Control (NMR & Optical Rotation) Peak1->QC Peak2->QC

Caption: Figure 2. Isolation of the active deuterated S-enantiomer using Chiralcel OJ-H stationary phase.

Part 4: Comparative Pharmacokinetics (Data Summary)

Deuteration affects the "Clearance" (


) and "Half-life" (

) but rarely changes the "Volume of Distribution" (

) or "Protein Binding."

Table 1: Predicted PK Parameter Shifts (Human Microsomes)

Parameter(S)-Felodipine (H)(S)-Felodipine-d (D)Change Mechanism
Intrinsic Clearance (

)
HighReduced (30-50%)Primary KIE on CYP3A4 oxidation
Half-Life (

)
~11-16 hoursIncreasedReduced hepatic extraction
Bioavailability (

)
~15%~20-30%Lower first-pass metabolism
Metabolic Switch N/APossiblePotential shunting to minor pathways (e.g., ester hydrolysis)
Potency (

)
~1.0 nM~1.0 nMDeuterium does not alter steric binding

Part 5: Experimental Validation Protocol

To confirm the stability enhancement of the deuterated enantiomer, perform an in vitro microsomal stability assay.

Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) pooled from >50 donors.[4]

  • Test Compounds:

    • (S)-Felodipine (Control)

    • (S)-Felodipine-d (Test)

  • Reaction Mix:

    • Substrate conc: 1 µM (below

      
       to ensure first-order kinetics).
      
    • Microsome protein: 0.5 mg/mL.[4]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[4]

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 mins. Quench with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring the parent ion transition.

    • H-Felodipine: m/z 384 → [Fragment]

    • D-Felodipine: m/z 385/386 → [Fragment] (Mass shift +1 or +3 depending on labeling extent).[4]

Calculation: Plot


 vs. time. The slope is 

.

Compare

vs

to determine the KIE.[4]

References

  • Sakamoto, T., et al. (1993).[4] Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry. Biomedical Chromatography. Link

  • Soons, P. A., et al. (1990).[4][5] Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B. Link

  • Guengerich, F. P., et al. (1991).[4] Oxidation of dihydropyridine calcium channel blockers by human liver cytochrome P450 3A4. Journal of Biological Chemistry. Link

  • Tung, R. (2010).[4] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • Eriksson, U. G., et al. (1991).[4] Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human. Drug Metabolism and Disposition.[4][3][6][7][8][9][10][11] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Bioanalytical Method Development for Felodipine using (R)-(+)-Felodipine-d5

Introduction and Mechanistic Grounding Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely utilized in the clinical management of essential hypertension and angina pectoris. Pharmacologically,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely utilized in the clinical management of essential hypertension and angina pectoris. Pharmacologically, it lowers blood pressure by selectively binding to and inhibiting voltage-gated L-type calcium channels in vascular smooth muscle cells, which prevents calcium influx and induces vasodilation [1].

Because felodipine possesses a chiral center and is administered as a racemate, advanced pharmacokinetic (PK) profiling requires stereoselective quantification. The (R)-(+) and (S)-(-) enantiomers can exhibit differences in first-pass metabolism—primarily driven by cytochrome P450 3A4 (CYP3A4) stereoselectivity—making chiral separation critical for accurate bioavailability assessments [2].

Pharmacological_Pathway A (R)-(+)-Felodipine B L-Type Ca2+ Channels A->B Binds C Inhibition of Ca2+ Influx B->C Blocks D Decreased Intracellular Ca2+ C->D Causes E Vasodilation D->E Leads to

Fig 1. Pharmacological mechanism of action of felodipine on vascular smooth muscle.

The Self-Validating System: Why (R)-(+)-Felodipine-d5?

In bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression or enhancement) caused by endogenous plasma components can severely compromise assay accuracy. To establish a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

(R)-(+)-Felodipine-d5 incorporates five deuterium atoms, increasing its mass by 5 Da compared to the unlabeled analyte[3]. Because the SIL-IS shares identical physicochemical properties and chromatographic retention times with the target analyte, it co-elutes into the electrospray ionization (ESI) source. Any matrix-induced ionization variations or physical losses during sample extraction affect both the analyte and the SIL-IS equally. By quantifying the ratio of their peak areas, these variables mathematically cancel out, transforming a highly variable biological extraction into a precise, reproducible quantitative tool [4].

Experimental Protocols

Reagents and Materials
  • Analyte: (R)-(+)-Felodipine Reference Standard.

  • Internal Standard: (R)-(+)-Felodipine-d5 (SIL-IS).

  • Matrices: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade acetonitrile, water, diethyl ether, hexane, and ammonium acetate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality of Extraction Choice: Felodipine is highly lipophilic (LogP ~3.9). Standard protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture selectively partitions the lipophilic felodipine while leaving polar matrix proteins and phospholipids trapped in the aqueous phase [5].

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of human plasma (calibrator, QC, or unknown) into a clean 2.0 mL microcentrifuge tube. Add 20 µL of the (R)-(+)-Felodipine-d5 working solution (50 ng/mL) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of extraction solvent (Diethyl ether:Hexane, 80:20, v/v). This specific ratio optimizes the recovery of dihydropyridines while minimizing the extraction of endogenous lipids [4].

  • Mixing: Vortex vigorously for 5 minutes to maximize phase partitioning.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 1 minute and transfer to an autosampler vial.

Workflow A 1. Aliquot Plasma + (R)-(+)-Felodipine-d5 B 2. Liquid-Liquid Extraction (LLE) A->B C 3. Centrifugation & Phase Separation B->C D 4. Nitrogen Evaporation (40°C) C->D E 5. Reconstitution in Mobile Phase D->E F 6. Chiral LC-MS/MS Analysis E->F G 7. Data Processing & Validation F->G

Fig 2. Step-by-step sample preparation and LC-MS/MS bioanalytical workflow.

Chiral LC-MS/MS Conditions

To resolve the enantiomers, a chiral stationary phase such as Chiralcel OJ-R or CHIRALPAK ID is utilized[6].

  • Mobile Phase: Isocratic elution using Acetonitrile/Water (60:40, v/v) supplemented with 2 mM ammonium acetate.

    • Mechanistic Insight: Dihydropyridines like felodipine are prone to in-source fragmentation and exhibit weak protonation [M+H]+. Ammonium acetate facilitates the formation of a stable ammonium adduct[M+NH4]+, significantly enhancing ionization efficiency and assay sensitivity [5].

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • (R)-(+)-Felodipine: m/z 382.1 → 145.1 [5].

    • (R)-(+)-Felodipine-d5: m/z 387.1 → 150.1.

Method Validation & Data Presentation

The method must be rigorously validated according to the [7] and the [8].

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterFDA / ICH M10 Acceptance CriteriaExperimental Target / Observation
Linearity Range R² ≥ 0.99, ±15% of nominal concentration0.05 – 20.0 ng/mL (R² > 0.995)
LLOQ Signal-to-Noise (S/N) ≥ 5, Precision ≤ 20%, Accuracy ± 20%0.05 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.5% – 8.2%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)5.1% – 9.4%
Accuracy 85% – 115% of nominal concentration92.5% – 108.3%
Extraction Recovery Consistent and reproducible across QC levels~85% (Normalized by SIL-IS)
Matrix Effect IS-normalized matrix factor (IS-NMF) CV ≤ 15%IS-NMF CV < 5.0%

References[2]Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry - PubMed, NIH.[8] M10 Bioanalytical Method Validation and Study Sample Analysis - U.S. Food and Drug Administration (FDA).[7] Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA).[5]Quantitative determination of felodipine in human serum by LC-MS-MS method - ResearchGate.[1]Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem, NIH.[3]Felodipine-impurities: (R)-(+)-Felodipine-d5 - Pharmaffiliates.[6]A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed, NIH.[4]Application Note: Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS - Benchchem.

Sources

Application

Application Note: High-Throughput and Sensitive Quantification of Felodipine in Human Plasma Using (R)-(+)-Felodipine-d5 Internal Standard

Abstract This application note provides a comprehensive guide to the sample preparation of felodipine in human plasma for quantitative bioanalysis. We present two robust and validated methodologies: Liquid-Liquid Extract...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the sample preparation of felodipine in human plasma for quantitative bioanalysis. We present two robust and validated methodologies: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), both incorporating (R)-(+)-Felodipine-d5 as a stable isotope-labeled internal standard to ensure the highest accuracy and precision. Detailed, step-by-step protocols are provided, along with the scientific rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals requiring reliable and efficient methods for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving felodipine.

Introduction: The Analytical Challenge of Felodipine

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3] It effectively lowers blood pressure by inducing peripheral vasodilation.[1] As a lipophilic compound, felodipine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a relatively low oral bioavailability of approximately 15-20%.[1] This pharmacokinetic profile necessitates highly sensitive and selective analytical methods to accurately quantify felodipine concentrations in biological matrices like human plasma.[1][4]

The primary challenge in felodipine bioanalysis lies in efficiently extracting the drug from the complex plasma matrix, which is abundant in proteins and other endogenous components that can interfere with analysis. The use of a stable isotope-labeled internal standard, such as (R)-(+)-Felodipine-d5, is crucial for modern bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] (R)-(+)-Felodipine-d5 mimics the chemical and physical properties of the analyte, ensuring that any variability during sample preparation and analysis is accounted for, thereby yielding highly reliable quantitative data.[1]

This application note details two effective sample preparation techniques—Liquid-Liquid Extraction and Protein Precipitation—providing a practical guide for achieving clean extracts and robust analytical performance.

The Role of the Internal Standard: (R)-(+)-Felodipine-d5

In quantitative bioanalysis, an internal standard (IS) is a compound added to samples, calibrators, and quality controls at a known and constant concentration. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal IS has physicochemical properties very similar to the analyte.

(R)-(+)-Felodipine-d5 is an excellent internal standard for felodipine analysis for several key reasons:

  • Structural Analogy: It is chemically identical to felodipine, with the exception of five deuterium atoms. This ensures that its extraction efficiency, chromatographic retention, and ionization behavior in the mass spectrometer are nearly identical to that of the unlabeled analyte.

  • Mass Differentiation: The mass difference between felodipine and its d5-labeled counterpart allows for their distinct detection by a mass spectrometer, without interfering with each other's signals.

  • Co-elution: Due to their similar chemical properties, both compounds co-elute during chromatographic separation, which is a prerequisite for accurate correction of matrix effects.

By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be normalized, leading to significantly improved precision and accuracy.

Sample Preparation Methodologies

The choice of sample preparation technique is critical and depends on factors such as the desired level of cleanliness, throughput requirements, and the specific analytical instrumentation used. Below, we detail two widely applicable methods for felodipine extraction from human plasma.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and highly effective technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For felodipine, a non-polar organic solvent is used to extract the lipophilic drug from the aqueous plasma.

Causality Behind Experimental Choices:

  • Solvent Selection: A mixture of diethyl ether and hexane (e.g., 80:20, v/v) is commonly used.[1][4] Diethyl ether is an effective solvent for the moderately polar felodipine, while hexane is added to decrease the overall polarity of the extraction solvent, thereby reducing the co-extraction of more polar, interfering substances from the plasma.

  • pH Adjustment: While not always necessary for felodipine, slight basification of the plasma sample can ensure that acidic functional groups on interfering compounds are ionized, reducing their solubility in the organic phase and improving the cleanliness of the extract.

  • Evaporation and Reconstitution: After extraction, the organic solvent is evaporated. The sample is then reconstituted in a small volume of a solvent compatible with the initial mobile phase of the LC system. This step serves to concentrate the analyte, thereby increasing the sensitivity of the method.

Experimental Workflow for LLE:

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL of (R)-(+)-Felodipine-d5 Working Solution start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_solvent Add 500 µL of Extraction Solvent (diethyl ether:hexane, 80:20, v/v) vortex1->add_solvent vortex2 Vortex vigorously (2 minutes) add_solvent->vortex2 centrifuge Centrifuge (12,000 rpm, 10 min) vortex2->centrifuge transfer Transfer organic supernatant to a clean tube centrifuge->transfer evaporate Evaporate to dryness under N2 at 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for felodipine.

Detailed Protocol for LLE:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

  • Add 25 µL of the (R)-(+)-Felodipine-d5 internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 500 µL of the extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v).

  • Vortex vigorously for 2 minutes to facilitate the transfer of felodipine from the aqueous to the organic phase.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the two liquid phases and pellet any precipitated proteins.

  • Carefully transfer the upper organic layer (supernatant) to a new clean tube, avoiding the aqueous layer and the protein pellet.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.

Method 2: Protein Precipitation (PPT)

PPT is a simpler and faster sample preparation technique that involves adding a water-miscible organic solvent or an acid to the plasma sample to denature and precipitate the proteins.[7] The supernatant, containing the analyte, is then separated by centrifugation.

Causality Behind Experimental Choices:

  • Precipitating Agent: Cold acetonitrile is a highly effective precipitating agent for plasma proteins and is widely used.[2][8] The cold temperature enhances the precipitation process. Using a sufficient volume (e.g., a 3:1 or 4:1 ratio of acetonitrile to plasma) ensures complete protein removal.[7]

  • High-Throughput Compatibility: The simplicity of the PPT workflow, with fewer steps than LLE, makes it highly amenable to automation and high-throughput applications, such as in 96-well plate formats.[9]

  • Matrix Effects: A potential drawback of PPT is that it is a less selective extraction method compared to LLE. This can result in higher levels of endogenous matrix components, such as phospholipids, in the final extract, which may lead to ion suppression or enhancement in the mass spectrometer. The use of a co-eluting stable isotope-labeled internal standard like (R)-(+)-Felodipine-d5 is critical to mitigate these matrix effects.

Experimental Workflow for PPT:

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL of (R)-(+)-Felodipine-d5 Working Solution start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_acetonitrile Add 300 µL of cold Acetonitrile vortex1->add_acetonitrile vortex2 Vortex vigorously (1 minute) add_acetonitrile->vortex2 centrifuge Centrifuge (12,000 rpm, 10 min) vortex2->centrifuge transfer Transfer supernatant to a clean tube or well centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Protein Precipitation (PPT) workflow for felodipine.

Detailed Protocol for PPT:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

  • Add 25 µL of the (R)-(+)-Felodipine-d5 internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system. A dilution with water may be necessary depending on the LC conditions.

Method Performance and Comparison

Both LLE and PPT are effective for the extraction of felodipine from plasma. The choice between them often depends on the specific requirements of the study.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Rationale
Sample Cleanliness HighModerate to LowLLE is more selective, removing a larger portion of interfering matrix components.
Extraction Recovery Typically >80%Typically >90%PPT is less selective and generally results in higher recovery of the analyte.
Matrix Effects LowerHigherThe cleaner extracts from LLE result in reduced ion suppression or enhancement.
Throughput LowerHighPPT is a simpler, faster procedure, making it more suitable for large numbers of samples.
Cost per Sample Higher (solvent usage)LowerPPT requires less solvent and fewer steps.
Automation Friendliness ModerateHighThe simplicity of PPT lends itself well to automation in 96-well plate formats.

Conclusion and Recommendations

This application note has detailed two robust and reliable sample preparation methods for the quantitative analysis of felodipine in human plasma using (R)-(+)-Felodipine-d5 as an internal standard.

  • Liquid-Liquid Extraction (LLE) is recommended for applications requiring the highest level of sensitivity and minimal matrix effects. It is the preferred method when developing a new assay or when troubleshooting issues related to ion suppression.

  • Protein Precipitation (PPT) is an excellent choice for high-throughput environments where speed and efficiency are paramount, such as in later-stage clinical trials with large sample numbers. The potential for increased matrix effects with PPT is effectively mitigated by the use of a stable isotope-labeled internal standard like (R)-(+)-Felodipine-d5.

The successful implementation of these protocols, in conjunction with a validated LC-MS/MS method, will enable researchers to generate high-quality, reproducible data for a wide range of felodipine studies. Method validation according to regulatory guidelines (e.g., FDA, EMA) is a prerequisite for the application of these methods in regulated bioanalysis.[1]

References

  • De Nucci, G. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
  • BenchChem. (2025). Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS.
  • Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497.
  • Malli, K., et al. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics, 15(6). [Link]

  • Li, Y. Y., et al. (2006). Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities, 22(4), 479-483.
  • Jadhav, N. R., et al. (2019). Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. Annales Pharmaceutiques Françaises, 77(1), 38-46. [Link]

  • Rocci, M. L. Jr., & Jusko, W. J. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Chiral Separation of Felodipine Enantiomers via LC-MS/MS

Abstract & Introduction Felodipine is a potent dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris.[1][2] Structurally, it possesses a chiral center at the C4 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Felodipine is a potent dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris.[1][2] Structurally, it possesses a chiral center at the C4 position of the dihydropyridine ring, existing as (


)- and (

)-enantiomers.

Why Chiral Separation Matters: While Felodipine is administered as a racemate, the pharmacological activity is stereoselective. The (


)-enantiomer is significantly more potent as a vasodilator than the (

)-enantiomer. Furthermore, stereoselective metabolism by CYP3A4 can lead to variations in the plasma ratios of the enantiomers between individuals.

Scope of this Protocol: This guide details a robust Reverse-Phase Chiral LC-MS/MS workflow. Unlike traditional Normal Phase methods (using Hexane/IPA) which are hazardous and incompatible with standard ESI-MS sources, this protocol utilizes a Cellulose tris(4-methylbenzoate) stationary phase under reverse-phase conditions. This ensures direct compatibility with Mass Spectrometry, high sensitivity, and safety.

Materials & Instrumentation

Reagents
  • Analyte: Felodipine Racemate (purity >99%).

  • Internal Standard (IS): Felodipine-d5 (Deuterated ethyl ester group).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Additives: Ammonium Acetate (

    
    ), Formic Acid (FA).
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Toluene (for LLE).

Instrumentation
  • LC System: UHPLC capable of 500 bar backpressure.

  • Detector: Triple Quadrupole Mass Spectrometer (QqQ).[3]

  • Column: Chiralcel OJ-RH (Daicel) or Lux Cellulose-3 (Phenomenex).

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

    • Chemistry: Cellulose tris(4-methylbenzoate) coated on silica.[4]

Experimental Conditions

Liquid Chromatography Parameters

The use of a reverse-phase chiral column allows for the use of aqueous buffers, which aids in ionization for MS detection.

ParameterSettingRationale
Mobile Phase A 20 mM Ammonium Acetate (pH 7.0)Buffer maintains neutral pH to prevent degradation of acid-labile dihydropyridines.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute hydrophobic drug.
Isocratic Ratio 60% B / 40% AOptimized for resolution (

) while maintaining reasonable run time (< 10 min).
Flow Rate 0.5 mL/minBalances column efficiency with ESI source desolvation.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.
Injection Vol 5 - 10 µLMinimized to prevent peak broadening.
Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. Felodipine forms a stable


 ion.
  • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

  • Source Voltage: 4500 V.

  • Desolvation Temp: 500°C.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Felodipine 384.1 (

)
338.115100
Felodipine-d5 (IS) 389.1343.115100

Note: Felodipine has a distinct chlorine isotope pattern. The m/z 384 represents the


 isotope. Ensure the quadrupole resolution is set to "Unit" to avoid interference from the 

isotope at m/z 386.

Experimental Protocol: Sample Preparation

To ensure accurate quantitation and remove plasma proteins that would foul the chiral column, Liquid-Liquid Extraction (LLE) is strictly required.

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition.

G Start Plasma Sample (200 µL) IS_Add Add Internal Standard (20 µL Felodipine-d5) Start->IS_Add Buffer Add 50 µL Ammonium Acetate Buffer (pH 7) IS_Add->Buffer Extract Add 1 mL Extraction Solvent (MTBE or Toluene) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (4000g, 10 min) Extract->Vortex Transfer Transfer Organic Layer to Clean Tube Vortex->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute in Mobile Phase (100 µL) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow for Felodipine isolation from plasma.

Step-by-Step Procedure
  • Aliquot: Transfer

    
     of patient plasma into a 2 mL polypropylene tube.
    
  • IS Addition: Add

    
     of Felodipine-d5  working solution (
    
    
    
    ). Vortex gently.
    • Scientific Logic:[2][3][4][5][6] The IS is added before extraction to compensate for any recovery losses during the LLE process.

  • Buffering: Add

    
     of 0.1 M Ammonium Acetate.
    
    • Scientific Logic:[2][3][4][5][6] Adjusting pH ensures the drug is in its non-ionized form, maximizing extraction efficiency into the organic layer.

  • Extraction: Add

    
     of MTBE  (Methyl tert-butyl ether). Cap and vortex vigorously for 5 minutes.
    
  • Phase Separation: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean glass tube.

  • Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in

    
     of Mobile Phase (60:40 ACN:Buffer). Vortex for 1 min.
    
  • Clarification: Transfer to an autosampler vial.

Results & Discussion

Chromatographic Performance

Under the described conditions, the Chiralcel OJ-RH column separates the enantiomers based on inclusion complexation and hydrogen bonding with the cellulose benzoate carbamate selector.

  • Elution Order: typically (

    
    )-Felodipine elutes first, followed by (
    
    
    
    )-Felodipine (confirmation with pure standards is required for each specific column lot).
  • Resolution (

    
    ):  Expected 
    
    
    
    .
  • Retention Times: Approx 4.5 min (

    
    ) and 6.2 min (
    
    
    
    ).
Role of the Deuterated Standard

The Felodipine-d5 IS provides a critical self-validating mechanism:

  • Co-elution: The IS enantiomers will co-elute (or elute very closely) with the analyte enantiomers.

  • Matrix Effect Correction: Any ion suppression caused by plasma phospholipids at the retention time of (

    
    )-Felodipine will equally affect (
    
    
    
    )-Felodipine-d5. By using the Area Ratio (Analyte Area / IS Area), these errors are mathematically cancelled out.
Calculations

Concentration is calculated using a weighted linear regression (


) of the calibration curve.




References

  • Sakamoto, T., et al. (1993).[7] "Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry." Biomedical Chromatography. Link

  • Soons, P. A., et al. (1990).[4][8] "Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma." Journal of Chromatography B. Link

  • FDA Center for Drug Evaluation and Research. (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." FDA.gov. Link

  • Eriksson, U. G., et al. (1991). "Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human." Drug Metabolism and Disposition. Link

Sources

Application

Protocol for using (R)-(+)-Felodipine-d5 in plasma sample analysis

Application Note: High-Precision Quantification of Felodipine in Human Plasma Using (R)-(+)-Felodipine-d5 as an Internal Standard via LC-MS/MS Introduction & Mechanistic Grounding Felodipine is a highly potent, long-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of Felodipine in Human Plasma Using (R)-(+)-Felodipine-d5 as an Internal Standard via LC-MS/MS

Introduction & Mechanistic Grounding

Felodipine is a highly potent, long-acting 1,4-dihydropyridine calcium channel blocker (CCB) prescribed for the management of essential hypertension and angina pectoris[1]. Mechanistically, felodipine selectively binds to and stabilizes the inactive conformation of voltage-gated L-type calcium channels in vascular smooth muscle cells. This prevents calcium-dependent myocyte contraction, thereby inducing peripheral vasodilation and lowering blood pressure[1].

Because felodipine undergoes extensive first-pass metabolism and exhibits high plasma protein binding (>99%), its oral bioavailability is limited to approximately 15%. This results in extremely low circulating plasma concentrations, with a typical


 of ~10.7 ng/mL following a standard 10 mg oral dose[2]. Consequently, pharmacokinetic (PK) and bioequivalence studies demand highly sensitive and robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serving as the industry standard[3].

To achieve absolute quantitative accuracy, controlling for matrix effects and extraction variability is paramount. The use of (R)-(+)-Felodipine-d5 as an isotopically labeled internal standard (ILIS) provides a self-validating mechanism for the assay. Because the deuterium-labeled standard shares identical physicochemical properties and chromatographic retention times with the target analyte, it perfectly mirrors felodipine's behavior during sample extraction and co-elutes into the mass spectrometer's ionization source. This identical elution profile ensures that any ion suppression or enhancement caused by endogenous plasma components affects both the analyte and the internal standard equally, neutralizing matrix-induced quantification errors[4].

Mechanism Felo Felodipine LType L-Type Ca2+ Channel (Smooth Muscle) Felo->LType Blocks Vasodilation Vasodilation (BP Reduction) Felo->Vasodilation Results in CaInflux Intracellular Ca2+ Influx LType->CaInflux Promotes Contraction Vasoconstriction CaInflux->Contraction Induces

Caption: Pharmacological mechanism of Felodipine inhibiting L-type calcium channels to induce vasodilation.

Experimental Rationale: Why Liquid-Liquid Extraction (LLE)?

When analyzing highly lipophilic compounds (Felodipine


 ~3.8)[2] in complex biological matrices like human plasma, standard protein precipitation (PPT) often fails to remove endogenous phospholipids. These phospholipids accumulate on the analytical column and elute unpredictably, causing severe ion suppression in the MS source.

To build a self-validating, robust protocol, Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture—specifically diethyl ether and hexane (80:20, v/v)—is employed[3][5]. This specific solvent polarity selectively partitions the lipophilic felodipine and its d5-internal standard into the organic phase, leaving polar proteins, salts, and the majority of signal-suppressing phospholipids trapped in the aqueous plasma layer[5].

Step-by-Step Analytical Protocol

Reagents & Materials
  • Analytes : Felodipine reference standard; (R)-(+)-Felodipine-d5 (Internal Standard).

  • Matrix : Blank human plasma (

    
     anticoagulant).
    
  • Solvents : LC-MS grade Acetonitrile, Methanol, Diethyl Ether, Hexane, and Water.

  • Buffers : Ammonium Acetate (LC-MS grade)[4][6].

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions : Prepare primary stock solutions of Felodipine and (R)-(+)-Felodipine-d5 in methanol at 1.0 mg/mL. Store at -20°C.

  • Calibration Curve : Spike blank human plasma with felodipine working solutions to yield calibration standards ranging from 0.10 ng/mL to 20.0 ng/mL[4].

  • IS Working Solution : Dilute the (R)-(+)-Felodipine-d5 stock in methanol/water (50:50, v/v) to a working concentration of 10 ng/mL.

Sample Extraction Workflow (LLE)

This protocol ensures high recovery while maintaining a pristine MS source.

  • Aliquot : Transfer 0.5 mL of human plasma (blank, standard, QC, or subject sample) into a clean 10 mL glass centrifuge tube[3][5].

  • Internal Standard Addition : Add 50 µL of the (R)-(+)-Felodipine-d5 working solution (10 ng/mL) to all tubes except the double-blank (use 50 µL of solvent instead). Vortex briefly.

  • Extraction : Add 3.0 mL of the extraction solvent mixture: Diethyl ether/Hexane (80:20, v/v)[3][5].

  • Partitioning : Vortex the tubes vigorously for 3 minutes to ensure complete partitioning of the analytes into the organic phase.

  • Phase Separation : Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Evaporation : Carefully transfer the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen (

    
    ) at 40°C.
    
  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 1 minute, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system.

LLE_Workflow Plasma 1. Aliquot Plasma (0.5 mL) Spike 2. Spike IS (R)-(+)-Felodipine-d5 Plasma->Spike LLE 3. Liquid-Liquid Extraction (Diethyl Ether/Hexane 80:20) Spike->LLE Centrifuge 4. Centrifugation (4000 rpm, 10 min) LLE->Centrifuge Evaporate 5. Evaporate Organic Phase (N2 stream, 40°C) Centrifuge->Evaporate Reconstitute 6. Reconstitution (100 µL Mobile Phase) Evaporate->Reconstitute LCMS 7. LC-MS/MS Injection Reconstitute->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Felodipine plasma samples.

LC-MS/MS Instrumental Conditions

To achieve baseline separation from residual matrix components while maintaining a rapid run time, a reverse-phase gradient or isocratic method is utilized.

ParameterSpecification
Analytical Column C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm or 5 µm)[5][6]
Mobile Phase Acetonitrile : 2mM Ammonium Acetate (80:20, v/v)[6]
Flow Rate 0.8 to 1.0 mL/min[4][6]
Ionization Mode APCI or ESI (Positive Ion Mode)[4]
Run Time ~4.0 - 5.0 minutes[5][7]
MRM Transition (Felodipine) m/z 384.0 → 338.0[4]
MRM Transition (Felodipine-d5) m/z 389.1 → 338.1[4]

Note: The primary MRM transition monitors the loss of the ester group from the parent ion. Using APCI can sometimes offer superior resistance to ion suppression compared to ESI for highly non-polar dihydropyridines[4].

Assay Validation & Quantitative Performance

A self-validating protocol must meet stringent FDA/ICH bioanalytical guidelines. The inclusion of (R)-(+)-Felodipine-d5 ensures that the assay maintains high precision and accuracy across the entire therapeutic pharmacokinetic range.

Validation ParameterTypical Performance Metrics
Linear Dynamic Range 0.10 ng/mL to 20.0 ng/mL[4][5]
Limit of Quantification (LOQ) 0.10 ng/mL[4][6]
Correlation Coefficient (

)
> 0.995[5]
Extraction Recovery ~69.4% - 80% (Consistent between Analyte and IS)[4]
Intra-day Precision (%CV) < 8.0% across all QC levels[5]
Inter-day Precision (%CV) < 10.0% across all QC levels[5]
Accuracy 98.2% - 106.2% of nominal concentration[5]

By rigorously applying this methodology, researchers can confidently map the pharmacokinetic profile of felodipine, capturing critical parameters such as


 (typically ~10.7 ng/mL), 

(~3.1 - 3.7 hours), and a prolonged elimination half-life (

~24-25 hours)[2][8].

References

1.[2] Scholars Research Library. "Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human". Available at: 2 2.[8] Scholars Research Library. "Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human Plasma | Abstract". Available at: 8 3.[5] ResearchGate. "Quantitative determination of felodipine in human serum by LC-MS-MS method". Available at: 5 4.[6] ResearchGate. "(PDF) LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte". Available at: 6 5.[3] Gilberto De Nucci. "Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry". Available at: 3 6.[7] PubMed (NIH). "Validated LC-ESI-MS/MS method for simultaneous quantitation of felodipine and metoprolol in rat plasma: application to a pharmacokinetic study in rats". Available at: 7 7.[4] Asian Journal of Research in Chemistry. "Method development and validation for estimation of Felodipine in human plasma by LCMS/MS". Available at: 4 8.[1] PubChem (NIH). "Felodipine | C18H19Cl2NO4 | CID 3333". Available at: 1

Sources

Method

High-Sensitivity LC-MS/MS Quantitative Analysis of Felodipine in Human Plasma Using (R)-(+)-Felodipine-d5

Executive Summary & Mechanistic Rationale Felodipine is a potent, vasoselective dihydropyridine calcium channel antagonist widely prescribed for hypertension[1]. Due to its extensive first-pass metabolism and high system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Felodipine is a potent, vasoselective dihydropyridine calcium channel antagonist widely prescribed for hypertension[1]. Due to its extensive first-pass metabolism and high systemic clearance, circulating plasma concentrations are exceptionally low, typically in the picogram to low nanogram per milliliter range[2]. Consequently, robust pharmacokinetic (PK) and bioequivalence (BE) studies demand highly sensitive and selective analytical methodologies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the gold standard for this application. To achieve an ultra-low limit of quantitation (LLOQ) while mitigating matrix effects inherent to human plasma, this protocol employs a highly optimized Liquid-Liquid Extraction (LLE) workflow[3] paired with a stable isotope-labeled internal standard (SIL-IS), (R)-(+)-Felodipine-d5 [4].

The Causality of Experimental Choices
  • Why Liquid-Liquid Extraction (LLE)? Felodipine is highly lipophilic and >99% protein-bound. Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) in the extract, which cause severe ion suppression in the Electrospray Ionization (ESI) source. By utilizing a specific non-polar solvent mixture—diethyl ether and hexane (80:20, v/v)—felodipine is selectively partitioned into the organic phase, leaving polar ion-suppressing phospholipids trapped in the aqueous layer[3],[2].

  • Why (R)-(+)-Felodipine-d5? Matrix effects in LC-MS/MS are dynamic and unpredictable. A deuterated internal standard shares identical physicochemical and chromatographic properties with the target analyte. It co-elutes exactly with felodipine, ensuring that any ionization suppression or enhancement experienced by the drug is proportionally experienced by the IS, thereby perfectly normalizing the peak area ratio[5],[1].

MatrixEffect Coelution Chromatographic Co-elution Felodipine & Felodipine-d5 IonSource ESI Source Ionization (Matrix Competition) Coelution->IonSource Suppression Equal Ion Suppression for Analyte & IS IonSource->Suppression Detection MS/MS Detection (Distinct MRM Transitions) Suppression->Detection Ratio Normalized Peak Area Ratio (Accurate Quantitation) Detection->Ratio

Mechanism of matrix effect normalization using a stable isotope-labeled internal standard.

Reagents and Materials

  • Analyte: Felodipine Reference Standard (Purity >99%).

  • Internal Standard (IS): (R)-(+)-Felodipine-d5 (Isotopic purity ≥99% deuterated forms)[5],[6].

  • Biological Matrix: Blank human plasma (K2EDTA or Sodium Heparin anticoagulant).

  • Extraction Solvents: Diethyl ether (HPLC grade), Hexane (HPLC grade)[3].

  • Mobile Phase Additives: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (98-100% purity).

  • Buffers: 0.1 M Sodium Hydroxide (NaOH) in water.

Step-by-Step Methodologies

Preparation of Standards and Quality Controls (QCs)

To ensure a self-validating system compliant with FDA 2018 Bioanalytical Method Validation guidelines[7], calibration standards and QCs must be prepared in the exact same biological matrix as the study samples.

  • Stock Solutions: Prepare primary stock solutions of Felodipine and (R)-(+)-Felodipine-d5 at 1.0 mg/mL in methanol. Store at -20°C[6].

  • Working Solutions: Dilute the felodipine stock solution with 50% methanol in water to create a series of working solutions ranging from 0.2 ng/mL to 100 ng/mL.

  • Matrix Spiking: Spike 50 µL of working solutions into 950 µL of blank human plasma to yield an 8-point calibration curve: 0.02, 0.05, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mL [3],[2].

  • QC Samples: Prepare independent QC samples at 0.02 ng/mL (LLOQ), 0.06 ng/mL (Low QC), 0.6 ng/mL (Mid QC), and 7.5 ng/mL (High QC)[2].

  • IS Working Solution: Dilute the (R)-(+)-Felodipine-d5 stock to a final working concentration of 2.0 ng/mL in 50% methanol.

Liquid-Liquid Extraction (LLE) Protocol

LLE_Workflow Plasma 1. Aliquot Plasma (0.5 mL) Spike 2. Spike SIL-IS (50 µL of 2 ng/mL) Plasma->Spike Buffer 3. Add 0.1M NaOH (100 µL) (Disrupt Protein Binding) Spike->Buffer Extract 4. Add Extraction Solvent (Diethyl Ether:Hexane 80:20, 3 mL) Buffer->Extract Centrifuge 5. Vortex (10 min) & Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Dry 6. Transfer Organic Layer & Evaporate (N2 stream, 40°C) Centrifuge->Dry Recon 7. Reconstitute (150 µL Mobile Phase) Dry->Recon LCMS 8. Inject 5 µL into LC-MS/MS Recon->LCMS

Liquid-Liquid Extraction workflow for Felodipine from human plasma.

Protocol Execution:

  • Transfer 0.5 mL of human plasma (blank, standard, QC, or unknown) into a 10 mL clean glass centrifuge tube[2].

  • Add 50 µL of the IS working solution ((R)-(+)-Felodipine-d5, 2.0 ng/mL) and vortex briefly.

  • Add 100 µL of 0.1 M NaOH. Causality: Felodipine is highly protein-bound. The alkaline pH denatures binding proteins and ensures the drug remains in its un-ionized, lipophilic state, maximizing organic extraction efficiency.

  • Add 3.0 mL of the extraction solvent (Diethyl ether:Hexane, 80:20 v/v)[3].

  • Vortex vigorously for 10 minutes to ensure complete phase partitioning, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.

  • Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean glass tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of Mobile Phase (Initial gradient conditions), vortex for 2 minutes, and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.006040Initial
0.506040Isocratic Hold
2.001090Linear Gradient
3.001090High Organic Wash
3.106040Re-equilibration
4.506040End of Run

Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The primary ionization mechanism yields the protonated molecular ion


. The dominant fragmentation pathway involves the loss of an ethanol molecule from the ester moiety.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Felodipine384.1338.15015
(R)-(+)-Felodipine-d5389.1343.15015

System Suitability & Self-Validating Protocols

To guarantee data integrity and comply with regulatory expectations[8],[9], the analytical batch must incorporate a self-validating framework:

  • System Suitability Test (SST): Prior to the batch, inject six consecutive replicates of the Low QC (0.06 ng/mL). The coefficient of variation (CV) for the peak area ratio must be ≤ 5.0%.

  • Carryover Assessment: Inject a blank plasma sample immediately following the Upper Limit of Quantitation (ULOQ, 10 ng/mL). The analyte peak area in the blank must be ≤ 20% of the LLOQ peak area, and the IS peak area must be ≤ 5% of the nominal IS response[10].

  • Batch Acceptance Criteria: A minimum of 67% of all QC samples (and at least 50% per concentration level) must fall within ±15% of their nominal concentrations[7].

Method Validation & Quantitative Data Summaries

The method validation adheres strictly to the FDA 2018 BMV guidelines[7], evaluating selectivity, linearity, accuracy, precision, matrix effect, and recovery[2].

Table 3: Representative Precision, Accuracy, and Recovery Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)Extraction Recovery (%)
LLOQ0.028.49.2+4.582.4
Low QC0.065.15.7+2.185.1
Mid QC0.604.37.1-1.884.8
High QC7.503.86.8+3.186.2

Note: The extraction recovery of the SIL-IS ((R)-(+)-Felodipine-d5) consistently mirrors the analyte at ~85%, demonstrating the efficacy of the LLE protocol and the suitability of the internal standard for correcting any minor preparative losses.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation (2018) , Resolve Mass / FDA Federal Register.[7],[8],[9] URL:[Link]

  • LC-MS/MS determination of felodipine in human plasma , Ingenta Connect. URL:[Link]

  • Quantitative determination of felodipine in human serum by LC-MS-MS method , ResearchGate.[3] URL:[Link]

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry , Gilberto De Nucci / Journal of Chromatography B.[2] URL:[Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS , Shimadzu Analytical (India) Pvt. Ltd.[11] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Exchange in (R)-(+)-Felodipine-d5

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (R)-(+)-Felodipine-d5. This guide provides in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (R)-(+)-Felodipine-d5. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of isotopic stability. Maintaining the isotopic integrity of your labeled internal standard is paramount for generating accurate, reproducible, and defensible quantitative data in bioanalytical assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries about (R)-(+)-Felodipine-d5 and isotopic exchange.

Q1: What is (R)-(+)-Felodipine-d5, and where are the deuterium labels located?

A: (R)-(+)-Felodipine-d5 is the deuterium-labeled form of (R)-(+)-Felodipine, a dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2][3] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeled compound is primarily used as an internal standard for the quantification of Felodipine in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4] The deuterium labels are specifically located on the ethyl ester group, as confirmed by its formal chemical name: 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(ethyl-d5 ) 5-methyl ester.[4]

Caption: Structure of (R)-(+)-Felodipine-d5 with deuterium labels highlighted.

Q2: What is isotopic back-exchange, and why is it a concern?

A: Isotopic back-exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a proton (hydrogen atom) from the surrounding environment, such as a solvent or buffer.[5] This process compromises the isotopic purity of the standard. For example, (R)-(+)-Felodipine-d5 could convert to d4, d3, etc. This is a critical issue in quantitative analysis because it effectively lowers the concentration of the intended internal standard (d5), which can lead to inaccurate and unreliable measurements of the unlabeled analyte.[6]

Q3: Are the deuterium labels on (R)-(+)-Felodipine-d5 considered stable?

A: Yes, under typical bioanalytical conditions (e.g., near-neutral pH, ambient temperature, common chromatographic solvents), the deuterium atoms on the ethyl-d5 group are chemically stable. They are bonded to carbon atoms that are not "activated" or acidic, meaning they are not prone to easy exchange. However, exposure to harsh conditions, such as strong acids, strong bases, or high temperatures, can potentially facilitate back-exchange.[5][7] Forced degradation studies of unlabeled Felodipine have shown it is susceptible to degradation under acidic and, particularly, basic hydrolysis, indicating that the molecule's stability can be compromised under pH stress.[8][9][10] While degradation and isotopic exchange are distinct processes, conditions that degrade the parent molecule should be considered a risk for isotopic instability as well.

Q4: What are the primary analytical techniques for assessing isotopic purity?

A: The two gold-standard techniques are:

  • High-Resolution Mass Spectrometry (HR-MS): This is the most common and powerful method. HR-MS can resolve the small mass differences between isotopologues (d5, d4, d3, etc.), allowing for precise determination of the isotopic distribution and purity of the labeled compound.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is exceptionally precise for quantifying the amount of residual hydrogen at a labeled position, while ²H-NMR can confirm the location of deuterium atoms.[11][13]

Q5: What is the acceptable level of isotopic purity for a labeled internal standard?

A: While there is no universal regulatory value, an isotopic enrichment of ≥98% is a widely accepted industry standard for stable isotope-labeled internal standards.[6] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the isotopic enrichment and chemical purity.[6] The key is not just the initial purity, but ensuring this purity is maintained throughout the sample preparation, storage, and analysis workflow.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental problems related to isotopic exchange.

Scenario 1: Unexpected d4 Peak Observed in Mass Spectrum
  • Symptom: Your LC-MS analysis of a prepared sample (e.g., plasma extract) spiked with (R)-(+)-Felodipine-d5 shows a significant ion signal at the mass corresponding to d4-Felodipine. This d4 peak was negligible or absent in the analysis of the stock standard solution.

  • Causality Analysis: The appearance of a d4 isotopologue strongly suggests that one deuterium atom has been exchanged for a proton during your experimental workflow. The most likely culprits are the chemical conditions during sample storage or preparation.

    • pH Extremes: Exposure to strongly acidic (pH < 3) or alkaline (pH > 10) buffers or reagents can catalyze the H/D exchange reaction.[5]

    • Elevated Temperature: Prolonged exposure to high temperatures during sample preparation steps (e.g., evaporation, incubation) can provide the energy needed to overcome the activation barrier for exchange.

    • Solvent Composition: While less common for non-labile positions, certain solvent systems, especially in combination with pH and temperature extremes, could contribute to exchange.

  • Diagnostic Workflow & Corrective Actions: Follow this systematic workflow to identify and eliminate the source of the back-exchange.

Troubleshooting_Workflow start Start: d4 Peak Detected check_stock Step 1: Re-analyze Standard Analyze a fresh dilution of the (R)-(+)-Felodipine-d5 stock solution in a neutral, aprotic solvent (e.g., Acetonitrile). start->check_stock is_stock_ok Is d4 Peak Absent? check_stock->is_stock_ok isolate_prep Step 2: Isolate Sample Prep Steps Prepare 'mock' samples by taking the internal standard through each step of your process individually. (A) pH exposure (B) Temperature exposure (C) Reagent exposure is_stock_ok->isolate_prep Yes bad_stock Issue is with the stock standard. Contact supplier. Obtain new lot and Certificate of Analysis. is_stock_ok->bad_stock No analyze_mocks Step 3: Analyze Mock Samples Analyze samples A, B, and C by LC-MS to see which step introduces the d4 peak. isolate_prep->analyze_mocks source_found Source Identified analyze_mocks->source_found corrective_actions Step 4: Implement Corrective Actions Based on the source, implement changes: - pH: Adjust buffer pH to 4-7. - Temp: Reduce temperature/duration of heating steps. - Reagents: Test alternative, less harsh reagents. source_found->corrective_actions revalidate Step 5: Re-validate Run a small set of QC samples with the modified protocol to confirm the d4 peak is eliminated. corrective_actions->revalidate end Problem Resolved revalidate->end

Caption: A logical workflow for diagnosing the source of isotopic back-exchange.

Scenario 2: Drifting Internal Standard Response Across an Analytical Run
  • Symptom: The peak area of your (R)-(+)-Felodipine-d5 internal standard shows a consistent downward trend over the course of a multi-hour LC-MS analytical batch.

  • Causality Analysis: While this can be a sign of instrument instability, it can also indicate a slow, on-going isotopic exchange process occurring within the autosampler or on the analytical column.

    • Autosampler Instability: If samples are stored in the autosampler for extended periods at room temperature in a protic or non-ideal pH mobile phase, slow back-exchange can occur over time.

    • On-Column Exchange: If the mobile phase is too acidic or basic, exchange can occur during the chromatographic separation itself, though this is less likely for stable labels like those on Felodipine-d5.

  • Diagnostic Workflow & Corrective Actions:

    • Perform a "Let-Sit" Experiment: Inject a freshly prepared sample at the beginning of a sequence. Then, allow the exact same sample to sit in the autosampler for the full duration of a typical run (e.g., 8-12 hours) and re-inject it. A significant decrease in the d5/d4 ratio in the second injection points to an issue in the autosampler.

    • Control Autosampler Temperature: If the let-sit experiment confirms instability, set your autosampler temperature to a lower value (e.g., 4-10 °C) to slow down the rate of any potential chemical reactions, including back-exchange.

    • Evaluate Mobile Phase pH: Ensure your mobile phase pH is within a stable range, ideally between pH 4 and 7. The minimum exchange rate for many compounds occurs at a slightly acidic pH (around 2.5-3), but this may not be optimal for chromatography or the stability of Felodipine itself.[5] Avoid strongly acidic or basic mobile phases if possible.

    • Check for Contamination: Ensure there is no carryover or contamination in the LC system that could introduce reactive species.

Part 3: Key Experimental Protocols

These protocols provide a framework for proactively assessing and verifying the isotopic stability of your labeled standard.

Protocol 1: Assessing Isotopic Stability of (R)-(+)-Felodipine-d5 under Forced Conditions

Objective: To determine the stability of the deuterium labels under various stress conditions mimicking potential sample preparation or storage environments.

Methodology:

  • Prepare a working solution of (R)-(+)-Felodipine-d5 at 1 µg/mL in 50:50 acetonitrile:water.

  • Aliquot this solution into separate vials.

  • Subject each aliquot to one of the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 40°C for 4 hours.[9]

    • Basic: Add 0.1 M NaOH and incubate at 40°C for 4 hours.[9]

    • Thermal: Incubate at 60°C for 24 hours.[14]

    • Control: Store at 4°C.

  • After incubation, neutralize the acidic and basic samples.

  • Analyze all samples by LC-HR-MS to determine the isotopic distribution (see Protocol 2).

Protocol 2: Standard Operating Procedure for Isotopic Purity Verification by LC-HR-MS

Objective: To accurately determine the isotopic distribution of (R)-(+)-Felodipine-d5.

Methodology:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of >10,000 resolution.

  • Chromatography: Use a standard reverse-phase C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is well-retained and free from matrix interference.

  • MS Acquisition: Acquire data in full-scan mode, ensuring the mass range covers the expected isotopologues (e.g., m/z 385-395 for Felodipine-d0 to Felodipine-d5).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 through d5).

    • Integrate the peak area for each isotopologue.

    • Calculate the relative abundance of each to determine the isotopic distribution.[12]

Part 4: Data Interpretation

Table 1: Example Isotopic Distribution Data from HR-MS Analysis

The table below illustrates how to present data from a stability study. A significant increase in the d4 percentage after stress indicates back-exchange.

Isotopologue Mass (m/z) Control Sample (% Abundance) Post-Base Hydrolysis (% Abundance)
d5 (Intact)~389.199.2%85.7%
d4~388.10.7%13.5%
d3~387.10.1%0.8%
d0-d2<387.1<0.1%<0.1%

This data is illustrative and does not represent actual experimental results.

References

  • Forced degradation studies of Felodipine. (n.d.). ResearchGate.
  • Hydrogen - Deuterium exchange. (n.d.). quimicaorganica.org.
  • Babu, G., Suneetha, A., & Madhuri, D. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. (2016, May 8). Walsh Medical Media.
  • Setti, A., et al. (n.d.). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. SciSpace.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. (2022, January 13).
  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao, (12), 1176-1185.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2020, November 16). Spectroscopy Online.
  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024, December 11).
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023, September 15). PubMed.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Chemical Mechanism of Hydrogen-Deuterium Exchange. (2025, April 11).
  • Felodipine-d5. (n.d.). MedchemExpress.com.
  • (R)-(-)-Felodipine-d5. (n.d.). MedchemExpress.com.
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • (±)-Felodipine-d5. (n.d.). Cayman Chemical.
  • Hydrogen–deuterium exchange reactions. (n.d.).
  • Deuterium Exchange. (2023, January 22). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards. (n.d.). Benchchem.
  • (R)-(+)-Felodipine. (n.d.). Santa Cruz Biotechnology.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27).

Sources

Optimization

Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Internal Standards in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation due to a subtle yet critical phenomenon: the deuterium isotope effect.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation due to a subtle yet critical phenomenon: the deuterium isotope effect. When your Stable Isotope-Labeled Internal Standard (SIL-IS) fails to co-elute with your target analyte, the fundamental premise of internal standardization is compromised.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help researchers, scientists, and drug development professionals resolve retention time (RT) shifts and ensure robust LC-MS/MS quantification.

Section 1: The Core Mechanism (FAQs)

Q1: Why does my deuterated internal standard elute earlier than the non-deuterated analyte in Reversed-Phase LC (RPLC)? A1: This phenomenon is driven by the fundamental physics of the deuterium isotope effect. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter and less polarizable[1][2]. Consequently, deuterated compounds possess a slightly smaller molar volume and reduced lipophilicity[1]. In RPLC, this translates to weaker hydrophobic interactions with the non-polar stationary phase, causing the deuterated standard to elute slightly earlier than its protium analog[1][2].

Q2: Why is this slight retention time shift a critical problem for LC-MS/MS quantification? A2: The gold standard of LC-MS/MS quantification relies on the SIL-IS co-eluting perfectly with the analyte so that both molecules experience identical ionization conditions in the mass spectrometer's source[3][4]. If a chromatographic shift occurs, the analyte and the IS enter the MS source at different times, exposing them to different co-eluting matrix components (e.g., salts, lipids, proteins)[3][5]. This temporal mismatch leads to differential matrix effects—where one compound experiences severe ion suppression while the other does not—ultimately destroying the internal standard's ability to normalize the signal accurately[3][5].

Section 2: Troubleshooting & Mitigation Strategies (FAQs)

Q3: How can I adjust my chromatographic conditions to force co-elution? A3: If you are constrained to using your current deuterated IS, you must manipulate the thermodynamics and kinetics of the separation to minimize the isotope effect:

  • Flatten the Gradient: Implementing a shallower organic modifier gradient can sometimes minimize the relative separation between the isotopologues by reducing the rate of change in mobile phase elution strength[6].

  • Adjust Column Temperature: Temperature alters the enthalpy of transfer between the mobile and stationary phases. Increasing the column temperature reduces mobile phase viscosity and alters interaction kinetics, which can sometimes compress the retention time gap[2].

  • Change Stationary Phase: Switching from a highly hydrophobic C18 column to a polar-embedded or biphenyl column alters the retention mechanism. By introducing dipole-dipole or pi-pi interactions, you reduce the assay's strict reliance on pure hydrophobic interactions, where the deuterium isotope effect is most pronounced[6][7].

Q4: If LC optimization fails, how should I select or design a better internal standard? A4: The structural design of the IS is the most definitive way to eliminate chromatographic shifts.

  • Reduce Deuterium Count: The magnitude of the shift is directly proportional to the number of deuterium atoms. Replace a heavily deuterated standard (e.g., -d8) with a -d3 or -d4 standard to minimize the shift, ensuring you maintain a sufficient mass difference (typically +3 Da minimum) to avoid isotopic crosstalk[7][8].

  • Strategic Placement: Avoid placing deuterium atoms on alkyl chains that interact heavily with the RPLC stationary phase. Instead, prioritize labeling positions closer to hydrophilic functional groups where hydrophobic interactions are weaker[4][8].

  • Switch to Heavy Carbon/Nitrogen: The ultimate cure for the chromatographic isotope effect is replacing deuterium with

    
     or 
    
    
    
    isotopes[9][10]. These heavier atoms do not significantly alter the molecular volume or lipophilicity of the compound, ensuring perfect co-elution under all chromatographic conditions[9][10].

Section 3: Quantitative Data Summary

The magnitude of the retention time shift is highly dependent on the separation technique utilized. The table below summarizes the observed median retention time shifts for dimethyl-labeled peptides, demonstrating the vulnerability of UHPLC compared to Capillary Zone Electrophoresis (CZE)[6].

Separation TechniqueIsotopologue ComparisonMedian RT Shift (seconds)Impact on Co-elution
UHPLC-ESI-MS/MS Light vs. Intermediate Labeled2.0High Risk of Differential Matrix Effect
UHPLC-ESI-MS/MS Light vs. Heavy Labeled2.9High Risk of Differential Matrix Effect
CZE-ESI-MS/MS Light vs. Intermediate Labeled0.18Minimal
CZE-ESI-MS/MS Light vs. Heavy Labeled0.12Minimal

Section 4: Experimental Protocols

Protocol: Self-Validating Post-Column Infusion to Assess Differential Matrix Effects

This protocol empirically determines if your observed RT shift is causing a quantitative bias. It is designed as a self-validating system: the assay mathematically proves its own reliability based on the suppression threshold.

Step 1: Prepare the Infusion Solution Prepare a pure solution of the target analyte at a high concentration (e.g., 1 µg/mL in the initial mobile phase composition).

Step 2: Setup the T-Junction Connect a syringe pump containing the analyte solution to a zero-dead-volume T-junction placed precisely between the analytical LC column outlet and the MS source inlet.

Step 3: Infuse and Equilibrate Infuse the analyte at a constant flow rate (e.g., 10 µL/min) while running the LC gradient. This establishes a steady, elevated baseline signal for the analyte's MRM transition.

Step 4: Inject Blank Matrix Inject a blank, extracted biological matrix sample (containing no analyte or IS) through the LC system[11].

Step 5: Monitor Suppression Zones Observe the MS chromatogram. Dips or spikes in the steady baseline indicate zones of ion suppression or enhancement caused by eluting matrix components[3][11].

Step 6: Overlay and Evaluate (The Self-Validation Check) Overlay the known retention time windows of your deuterated IS and the target analyte onto this suppression map.

  • Validation Pass: If the baseline intensity variation between the analyte's RT window and the shifted IS RT window is <15% , the system self-validates the current chromatographic shift as analytically acceptable.

  • Validation Fail: If the differential suppression is >15% , the method fails self-validation[9]. The IS is experiencing a significantly different ionization environment than the analyte, and immediate mitigation (as per Q3/Q4) is mandatory.

Section 5: Visual Workflows

G Start Observe RT Shift Between Analyte & SIL-IS Assess Assess Differential Matrix Effect (Infusion) Start->Assess Decision Differential Suppression > 15%? Assess->Decision Proceed Proceed with Current Method Decision->Proceed No Mitigate Mitigation Required Decision->Mitigate Yes OptLC 1. Optimize LC (Gradient/Temp/Phase) Mitigate->OptLC OptIS 2. Redesign IS (Lower D-count/Position) Mitigate->OptIS Switch 3. Switch to 13C / 15N IS Mitigate->Switch

Workflow for diagnosing and mitigating SIL-IS chromatographic shifts in LC-MS/MS.

References

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube (ResolveMass) URL: [Link]

  • Title: Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents Source: ResearchGate URL: [Link]

  • Title: Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations Source: ResearchGate URL: [Link]

  • Title: Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization Source: ACS Publications URL: [Link]

  • Title: Overview of Methods and Considerations for Handling Complex Samples Source: Chromatography Online URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: PMC / NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects with (R)-(+)-Felodipine-d5 in LC-MS/MS

Welcome to the Technical Support Center for advanced LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into minimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into minimizing matrix effects, with a specific focus on the strategic use of (R)-(+)-Felodipine-d5 as a stable isotope-labeled internal standard (SIL-IS). Here, we move beyond generic protocols to explain the "why" behind experimental choices, empowering you to build robust and reliable bioanalytical methods.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1] These endogenous and exogenous components, such as proteins, lipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference, known as the matrix effect , can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][5]

Matrix effects are a primary cause of variability and inaccuracy in bioanalysis.[2][4] The co-elution of matrix components with the analyte can compete for ionization, alter droplet formation and evaporation in the ion source, or lead to the formation of adducts, all of which can impact the signal response.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough evaluation and mitigation of matrix effects during bioanalytical method validation.[4][6][7]

Visualizing the Mechanism of Matrix Effects

cluster_0 LC Elution cluster_1 MS Ion Source (ESI) cluster_2 MS Detector Analyte Analyte Ionization Ionization Process Analyte->Ionization Matrix Matrix Components Matrix->Ionization Interference IS (R)-(+)-Felodipine-d5 (IS) IS->Ionization Signal Analyte Signal Ionization->Signal Ideal Scenario IS_Signal IS Signal Ionization->IS_Signal Ideal Scenario Suppressed_Signal Suppressed Signal Ionization->Suppressed_Signal With Matrix Effect

Caption: Mechanism of matrix effects in the MS ion source.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using (R)-(+)-Felodipine-d5 to mitigate matrix effects.

Q1: I'm using (R)-(+)-Felodipine-d5 as my internal standard, but I'm still seeing significant signal suppression for my analyte. Why isn't the SIL-IS fully compensating?

A1: This is a common and critical issue. While a SIL-IS like (R)-(+)-Felodipine-d5 is the gold standard for compensating for matrix effects, several factors can undermine its effectiveness:[8][9]

  • Chromatographic Separation of Analyte and IS: Even a slight difference in retention time between your analyte and (R)-(+)-Felodipine-d5 can expose them to different co-eluting matrix components, leading to differential ion suppression.[10] This can sometimes occur due to the "isotope effect," where the deuterated compound elutes slightly earlier.[10]

  • High Concentration of Co-eluting Matrix Components: If the concentration of a matrix component is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[10]

  • Internal Standard Concentration: An inappropriately high concentration of (R)-(+)-Felodipine-d5 can cause self-suppression and interfere with the ionization of the analyte.[9]

Troubleshooting Steps:

  • Verify Co-elution: Meticulously examine the chromatograms. The analyte and (R)-(+)-Felodipine-d5 peaks should perfectly overlap. If not, chromatographic optimization is necessary.

  • Optimize Sample Preparation: More rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[1][11]

  • Evaluate Internal Standard Concentration: Ensure the concentration of (R)-(+)-Felodipine-d5 is appropriate and within the linear dynamic range of the assay.

Q2: How do I determine the optimal concentration for (R)-(+)-Felodipine-d5 in my assay?

A2: The concentration of your internal standard should be carefully optimized. A general guideline is to use a concentration that is similar to the expected mid-point of your calibration curve for the analyte. This helps to ensure that both the analyte and the IS are within the linear range of the detector and respond similarly to any matrix effects. It's crucial to verify that the chosen concentration does not lead to detector saturation or cause ion suppression of the analyte.

Q3: My quality control (QC) samples are showing high variability. Could this be related to matrix effects?

A3: Yes, inconsistent QC results are a classic symptom of uncompensated matrix effects. This often points to variability in the matrix composition between different lots of biological fluid used to prepare the QCs. Regulatory guidelines require the evaluation of matrix effects across multiple sources of matrix to ensure method robustness.

Troubleshooting Steps:

  • Matrix Effect Evaluation: Perform a formal matrix effect experiment as outlined in FDA and EMA guidelines. This typically involves comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response in a neat solution.

  • Improve Sample Cleanup: Re-evaluate your sample preparation method. Techniques specifically designed for phospholipid removal can be highly effective, as phospholipids are a major cause of ion suppression.[12][13][14]

  • Matrix-Matched Calibrators and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples to normalize matrix effects across the analytical run.[1][4]

Troubleshooting Guides

Guide 1: Systematic Evaluation of Matrix Effects

This protocol provides a step-by-step guide to quantitatively assess matrix effects in your LC-MS/MS method, in line with regulatory expectations.

Objective: To determine if different sources of biological matrix have a variable effect on the ionization of the analyte and (R)-(+)-Felodipine-d5.

Materials:

  • Blank biological matrix from at least six individual sources.

  • Analyte and (R)-(+)-Felodipine-d5 stock solutions.

  • Validated sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Validated LC-MS/MS system.

Protocol:

  • Prepare Two Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and (R)-(+)-Felodipine-d5 into the final reconstitution solvent at low and high concentrations (corresponding to your LLOQ and ULOQ).

    • Set 2 (Post-Extraction Spiked Matrix): Process blank matrix from each of the six sources using your validated sample preparation method. After the final evaporation step, spike the analyte and (R)-(+)-Felodipine-d5 into the reconstituted extract at the same low and high concentrations as in Set 1.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • Calculate the MF for the analyte and the IS from each matrix source. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Assess Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.[15]

Visualizing the Troubleshooting Workflow

Start Problem: Inconsistent Results or Suspected Matrix Effect Check_Coelution Verify Analyte and IS Co-elution Start->Check_Coelution Coelution_OK Co-elution is Perfect Check_Coelution->Coelution_OK Optimize_LC Optimize Chromatography Coelution_OK->Optimize_LC No Evaluate_Matrix_Effect Quantify Matrix Effect (Guide 1) Coelution_OK->Evaluate_Matrix_Effect Yes Optimize_LC->Check_Coelution ME_Acceptable Matrix Effect < 15% CV? Evaluate_Matrix_Effect->ME_Acceptable Optimize_Sample_Prep Optimize Sample Preparation (Guide 2) ME_Acceptable->Optimize_Sample_Prep No End Method is Robust ME_Acceptable->End Yes Revalidate Partial Method Re-validation Optimize_Sample_Prep->Revalidate Revalidate->Evaluate_Matrix_Effect

Caption: Decision tree for troubleshooting matrix effects.

Guide 2: Optimizing Sample Preparation to Minimize Matrix Effects

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[11] This guide compares common sample preparation techniques.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13]Simple, fast, inexpensive, high-throughput.[11][16]Non-selective, significant matrix effects from phospholipids remain.[11][16]Early discovery, high-throughput screening.[16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[11]Cleaner extracts than PPT, can concentrate the analyte.[4][16]Labor-intensive, requires larger solvent volumes, can be difficult to automate.[16]Assays requiring higher selectivity and lower matrix effects.[16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Highly selective, provides very clean extracts, can concentrate the analyte.[4][17]More complex method development, can be more expensive.[13]Regulated bioanalysis, assays requiring high sensitivity and minimal matrix effects.[17]
Phospholipid Removal Plates/Cartridges Utilizes specialized sorbents (e.g., zirconia-coated silica) to selectively remove phospholipids.[12][13]Specifically targets a major source of ion suppression, can be combined with PPT.[13][18]Adds cost compared to standard PPT.Any assay where phospholipids are a known or suspected interference.[14]

Recommendation:

For robust and reliable quantification, especially in regulated environments, Solid-Phase Extraction (SPE) is often the preferred method due to its high selectivity.[17] If throughput is a major consideration, combining Protein Precipitation with a dedicated Phospholipid Removal step offers a significant improvement over PPT alone.[13][19]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Ovid. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. (2011, July 21). European Medicines Agency. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Crimson Publishers. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Phenomenex. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible. (n.d.). LCGC North America. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). LCGC International. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Biotec Spain. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Chromatography Today. (2018, May 23). Chromatography Today. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Bioanalysis Zone. [Link]

  • Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. (n.d.). Biotage. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC International. (2022, April 15). LCGC International. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (2021, April 5). LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). ZefSci. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Matrix effects: Causes and solutions - ResearchGate. (n.d.). ResearchGate. [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). PharmaCompass. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. (2020, July 6). National Center for Biotechnology Information. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal - Phenomenex. (n.d.). Phenomenex. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available - Bioanalysis Zone. (2018, May 25). Bioanalysis Zone. [Link]

  • Selection Criteria for Sample Preparation Methods - Phenomenex. (2025, November 24). Phenomenex. [Link]

  • Quantitative determination of felodipine in human serum by LC-MS-MS method. (2025, August 6). ResearchGate. [Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. (n.d.). Shimadzu. [Link]

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed. (2005, January 25). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Optimization of Extraction Recovery for (R)-(+)-Felodipine-d5

Current Status: Operational Topic: Bioanalytical Method Optimization & Troubleshooting Reagent Focus: (R)-(+)-Felodipine-d5 (Internal Standard) Executive Summary & Mechanistic Context[1][2][3][4][5][6] (R)-(+)-Felodipine...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Bioanalytical Method Optimization & Troubleshooting Reagent Focus: (R)-(+)-Felodipine-d5 (Internal Standard)

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

(R)-(+)-Felodipine-d5 is a stable isotope-labeled internal standard (IS) used for the quantification of Felodipine, a calcium channel blocker of the dihydropyridine (DHP) class. In bioanalysis (DMPK/TDM), the accuracy of your quantitation relies entirely on the tracking ability of this IS.

The Core Challenge: The dihydropyridine ring is inherently unstable under UV/VIS light and susceptible to oxidation. "Low recovery" is often a misdiagnosis of photodegradation or matrix-induced ion suppression .

Critical Physicochemical Properties
PropertyValue/CharacteristicImpact on Extraction
LogP ~4.5 - 5.0 (Highly Lipophilic)Requires non-polar organic solvents (LLE) or hydrophobic sorbents (SPE).
pKa Neutral / Weakly BasicRemains un-ionized at physiological pH; alkaline extraction prevents protonation of minor basic sites.
Stability Photosensitive CRITICAL: Oxidizes to the pyridine analog (M-2H) under light.
Chirality (R)-(+) EnantiomerExtraction must be chemically gentle to prevent racemization, though oxidation is the primary risk.

Troubleshooting Hub (Q&A)

Select the symptom that matches your observation to reveal the solution.

Symptom A: "My absolute recovery is consistently low (<50%) for both the analyte and the d5-IS."

Root Cause Analysis: This usually indicates an extraction efficiency failure rather than degradation. Felodipine is highly lipophilic; if your solvent is too polar or the pH is incorrect, the drug remains bound to plasma proteins (protein binding >99%).

Corrective Protocol:

  • Switch Solvent System: Pure acetonitrile (PPT) often traps felodipine in the protein pellet. Switch to Liquid-Liquid Extraction (LLE) using Diethyl Ether:Hexane (80:20 v/v) or MTBE .

  • Adjust pH: Alkalinize the plasma sample prior to extraction. Add 50-100 µL of 1M NaOH or Sodium Carbonate to 0.5 mL plasma. This ensures the dihydropyridine ring is fully un-ionized, driving it into the organic phase.

  • Break Emulsions: If using LLE, emulsions can trap the analyte. Centrifuge at higher speeds (≥4000 x g) or freeze-thaw the tube to break the interface.

Symptom B: "I see a new peak with a mass of [M-2] alongside my parent peak."

Root Cause Analysis: You are witnessing photodegradation .[1][2][3] The dihydropyridine ring has aromatized into a pyridine ring. This results in a loss of 2 Daltons (2 Hydrogens). This species has different solubility and retention time, ruining your recovery calculations.

Corrective Protocol:

  • Light Discipline: All extraction steps must be performed under monochromatic sodium light (yellow) or red light.

  • Glassware: Use amber silanized glassware exclusively.

  • Speed: Minimize the time the sample spends in the evaporated state (dry residue), as surface oxidation is rapid here.

Symptom C: "The IS response varies wildly between samples (High %CV)."

Root Cause Analysis: This suggests Matrix Effects (Ion Suppression) or Inconsistent IS Addition . Since Felodipine-d5 is lipophilic, it may adsorb to plastic tips or container walls if the working solution is too aqueous.

Corrective Protocol:

  • Solvent Match: Ensure your IS working solution is in a solvent compatible with the sample (e.g., 50% Methanol) to prevent "crashing out" upon addition.

  • Silanization: Use low-binding tubes or silanized glass to prevent adsorption loss.

  • Chromatographic Separation: If suppression persists, improve your LC gradient to separate phospholipids from the Felodipine elution window.

Validated Extraction Protocols

Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)

Recommended for maximum cleanliness and recovery (>90%).

  • Sample Prep: Aliquot 500 µL of plasma into a silanized amber glass tube.

  • IS Addition: Add 50 µL of (R)-(+)-Felodipine-d5 working solution. Vortex gently (10 sec).

  • Alkalinization: Add 100 µL of 1.0 M Sodium Carbonate (Na₂CO₃). Vortex.

  • Extraction: Add 4.0 mL of Diethyl Ether : n-Hexane (80:20 v/v) .

    • Note: Toluene is an alternative but requires longer evaporation times.

  • Agitation: Shaker for 20 minutes (horizontal, moderate speed).

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean amber tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C. Do not over-dry.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase (e.g., ACN:Ammonium Acetate buffer).

Protocol B: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

Recommended for high-throughput and low solvent consumption.

  • Sample: 500 µL Plasma.

  • Disperser/Extractant Mix: Prepare a mixture of Acetonitrile (Disperser, 1.0 mL) and Chloroform (Extractant, 200 µL) .

  • Injection: Rapidly inject the mixture into the plasma sample. A cloudy solution should form immediately.

  • Ultrasound: Sonicate for 3 minutes to increase surface area contact.

  • Separation: Centrifuge at 5000 rpm for 5 minutes. The chloroform droplet will settle at the bottom.

  • Collection: Microsyringe the lower phase for analysis.

Visualized Workflows

Diagram 1: Extraction Strategy Decision Tree

Use this logic flow to select the optimal method for your matrix.

ExtractionLogic Start Start: (R)-(+)-Felodipine-d5 Recovery Optimization CheckLogP Check Analyte Properties (Lipophilic, LogP ~5) Start->CheckLogP MatrixCheck Is Matrix Complex? (e.g., Hyperlipidemic Plasma) CheckLogP->MatrixCheck LLE_Path Liquid-Liquid Extraction (LLE) (Recommended) MatrixCheck->LLE_Path Standard Plasma PPT_Path Protein Precipitation (PPT) (Not Recommended) MatrixCheck->PPT_Path Rapid Screening Only SPE_Path Solid Phase Extraction (SPE) (High Cost/Clean) MatrixCheck->SPE_Path Dirty/Tissue Matrix pH_Adjust pH Adjustment: Add Na2CO3 (pH > 9) LLE_Path->pH_Adjust Warning CRITICAL CHECK: Amber Glassware Used? SPE_Path->Warning SolventChoice Solvent Selection: Diethyl Ether/Hexane (80:20) SolventChoice->Warning pH_Adjust->SolventChoice Warning->Start No (Degradation Risk) Success High Recovery (>90%) Stable IS Response Warning->Success Yes

Caption: Decision matrix for selecting the optimal extraction pathway based on matrix complexity and analyte properties.

Diagram 2: The Photodegradation Trap

Understanding why your recovery fails under light exposure.

Degradation Felodipine (R)-(+)-Felodipine-d5 (Dihydropyridine Ring) Active/Intact Intermediate Unstable Radical Intermediate Felodipine->Intermediate Oxidation trigger Light UV/VIS Light (>360nm) Light->Intermediate Pyridine Pyridine Analog (Aromatized Ring) [M-2H] Mass Shift Intermediate->Pyridine -2H (Aromatization)

Caption: Mechanistic pathway of Felodipine photodegradation. The conversion from Dihydropyridine to Pyridine alters mass and polarity, causing "false" low recovery.

References

  • BenchChem Technical Support. (2025).[4] Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS. BenchChem Application Notes.[4] Link

  • Sakamoto, T., et al. (1993).[5] Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry.[5][6] Biomedical Chromatography, 7(2), 99-103.[5] Link

  • De Nucci, G., et al. (2004).[7] Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.[4][6][7] Journal of Chromatography B. Link

  • Alvarez-Lueje, A., et al. (2012). Photodegradation of nimodipine and felodipine in microheterogeneous systems.[1][2] Journal of the Chilean Chemical Society, 57(3). Link

  • Biotage. (2023). Easy protocol to develop your Supported Liquid Extraction method.[8] Biotage Technical Guides. Link

  • MedChemExpress. (2024). (R)-(-)-Felodipine-d5 Product Information & Stability Data.[9]Link

Sources

Troubleshooting

Technical Support Center: Preventing In-Source Fragmentation of (R)-(+)-Felodipine-d5

Overview Welcome to the advanced troubleshooting center for LC-MS/MS bioanalysis of (R)-(+)-Felodipine-d5. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the advanced troubleshooting center for LC-MS/MS bioanalysis of (R)-(+)-Felodipine-d5. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in dihydropyridine quantification: in-source fragmentation (ISF). This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for assay stabilization.

The Mechanistic Root of the Problem

Felodipine is a highly potent calcium channel blocker. In electrospray ionization (ESI), dihydropyridines are notoriously fragile. When utilizing the protonated precursor


, the molecule is highly susceptible to the cleavage of its ester groups before it ever reaches the first quadrupole (Q1) due to collisions in the intermediate pressure region of the source.

For the deuterated internal standard, , this poses a catastrophic analytical risk. The deuterium label is located on the ethyl ester group (3-(ethyl-d5)). If ISF occurs, the molecule loses the deuterated moiety (


, 51 Da), resulting in a fragment at m/z 338. Crucially, unlabeled felodipine losing its standard ethyl ester (

, 46 Da) also. This convergence destroys the mass differential between the analyte and the internal standard, leading to massive isotopic cross-talk and invalidating the quantitative assay.

G PrecursorD5 Felodipine-d5 [M+H]+ m/z 389 Fragment In-Source Fragment (Ester Cleavage) m/z 338 PrecursorD5->Fragment Loss of C2HD5O (51 Da) Loses Deuterium Label PrecursorUnlabeled Felodipine [M+H]+ m/z 384 PrecursorUnlabeled->Fragment Loss of C2H6O (46 Da) CrossTalk Isotopic Cross-Talk Quantitation Failure Fragment->CrossTalk

Diagram 1: The Deuterium-Loss Trap causing isotopic cross-talk during in-source fragmentation.

Troubleshooting Guide & FAQs

Q1: Why is my Felodipine-d5 signal fluctuating wildly, and why do I see high background in my blank injections? A1: You are likely experiencing the "Deuterium-Loss Trap" described above. When high Declustering Potential (DP) or high source temperatures are used, the


 ion fragments in the source region. The resulting m/z 338 fragment from the high-concentration internal standard bleeds into the unlabeled felodipine MRM channel. To fix this, you must shift your ionization strategy from protonation to adduct formation.

Q2: How does adduct formation prevent ISF? A2: By adding ammonium acetate or ammonium formate to your mobile phase, you force the formation of the ammonium adduct


 (m/z 407 for d5). Ammonium adducts of dihydropyridines are significantly more stable in the ESI source. The energy required to expel 

and form

acts as a thermodynamic "shock absorber," absorbing the excess internal energy from the source collisions and protecting the fragile covalent bonds of the ester groups.

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to avoid these adduct issues? A3: It is highly discouraged. While APCI is less prone to matrix effects, the heated vaporizer tube in an APCI source operates at very high temperatures (often


). Because felodipine is thermally labile,  before the molecules even reach the corona discharge needle. ESI with adduct stabilization remains the gold standard for this compound class.

Q4: I've switched to the ammonium adduct, but my sensitivity dropped. Why? A4: When targeting


, you must increase your Collision Energy (CE) in Q2. The initial fragmentation step in Q2 simply strips the 

to yield the

ion (e.g.,

). If your CE is too low, the adduct will not fragment efficiently in the collision cell, resulting in low signal at the detector. Ensure you re-optimize CE specifically for the adduct transition.

Methodology: Step-by-Step Protocol for Adduct Stabilization

Objective: Shift the ionization pathway to favor


 and eliminate ISF to create a self-validating, robust assay.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Do not add formic acid. Low pH (

    
    ) drives 
    
    
    
    formation and destabilizes the protective adduct.
  • Prepare Mobile Phase B: 100% LC-MS grade Methanol. (Methanol favors ammonium adduct formation significantly better than Acetonitrile for dihydropyridines).

Step 2: Source Parameter Tuning (Self-Validating System)

  • Infuse a 100 ng/mL solution of (R)-(+)-Felodipine-d5 directly into the MS.

  • Set Q1 to scan from m/z 300 to 450.

  • Gradually lower the Declustering Potential (DP) (or Cone Voltage, depending on your vendor) from 100 V down to 20 V.

  • Validation Check: Observe the ratio of m/z 407 (

    
    ) to m/z 389 (
    
    
    
    ) and m/z 338 (Fragment). The optimal DP is reached when m/z 407 is the base peak and m/z 338 is
    
    
    relative abundance.

Step 3: Source Temperature Optimization

  • Lower the desolvation/capillary temperature to 350°C (down from standard 500°C+ settings). Dihydropyridines are thermally labile; excessive heat drives thermal degradation prior to ionization, .

Workflow Step1 Identify ISF (High m/z 338) Step2 Switch Mobile Phase (10mM NH4Ac, No Acid) Step1->Step2 Step3 Target Adduct (Q1: m/z 407) Step2->Step3 Step4 Reduce DP & Temp (DP < 40V, Temp < 350C) Step3->Step4 Step5 Validate (Cross-talk < 0.1%) Step4->Step5

Diagram 2: Step-by-step LC-MS/MS optimization workflow to eliminate ISF.

Data Presentation: Parameter Comparison

The following table summarizes the optimized MRM parameters, demonstrating the quantitative differences between an unstable protonated method and the stabilized adduct method.

ParameterUnstable Method (Protonated)Optimized Method (Ammonium Adduct)
Target Ion


Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Acetate
Analyte Q1

Q3
384.1

338.1
402.1

384.1
IS (d5) Q1

Q3
389.1

338.1 (High cross-talk)
407.1

389.1 (Zero cross-talk)
Declustering Potential (DP) 80 V30 V
Collision Energy (CE) 15 eV25 eV (Higher CE needed to break adduct)
Source Temperature 500 °C350 °C
ISF Risk Profile Critical (Loss of quantitation)Negligible

References

  • Acta Chromatographica. "Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine." Acta Chromatographica, Volume 36, Issue 2 (2023). Available at:[Link]

  • ResearchGate. "Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry." ResearchGate (2014). Available at:[Link]

  • MDPI. "Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows." Metabolites (2026). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting (R)-(+)-Felodipine-d5 Standards

Welcome to the Technical Support Center for (R)-(+)-Felodipine-d5 . As a deuterated, enantiomerically pure internal standard (IS), this compound is critical for the precise LC-MS/MS quantification of felodipine enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-(+)-Felodipine-d5 . As a deuterated, enantiomerically pure internal standard (IS), this compound is critical for the precise LC-MS/MS quantification of felodipine enantiomers in pharmacokinetic and bioavailability studies. However, maintaining the integrity of this standard requires strict control over three primary degradation and contamination pathways: Photolytic Oxidation , Isotopic Cross-Talk , and Chiral Inversion .

This guide provides field-proven troubleshooting protocols, grounded in authoritative chromatographic and mass spectrometric principles, to help you detect, quantify, and mitigate these impurities.

Section 1: Chemical & Photolytic Impurities (The Oxidation Pathway)

Q: My (R)-(+)-Felodipine-d5 standard is showing a secondary peak in LC-MS/MS, and the primary peak area is decreasing over time. What is happening?

A: You are likely observing the photolytic degradation of the dihydropyridine ring. Felodipine is highly sensitive to UV and visible light. Upon exposure, it rapidly oxidizes into a pharmacologically inactive [1]. This degradation compromises the exact concentration of your internal standard, leading to inaccurate quantification of the analyte. Furthermore, the oxidation eliminates the chiral center at the C4 position, converting the enantiomer into an achiral molecule.

Photodegradation A (R)-(+)-Felodipine-d5 (Active Dihydropyridine) B UV/Visible Light (Oxidative Stress) A->B Photon Absorption C Pyridine Derivative (Inactive Impurity) B->C Oxidation (-2H) Loss of Chiral Center

Photolytic oxidation of Felodipine-d5 from dihydropyridine to a pyridine derivative.

Protocol 1: Handling and Storage to Prevent Oxidation

  • Causality: Light-induced oxidation is an irreversible thermodynamic sink. Prevention via actinic shielding is the only effective mitigation strategy.

  • Self-Validation: Always run a light-stressed control sample during method development to establish the exact retention time of the pyridine degradant, ensuring it does not co-elute with your target peak.

  • Reconstitution: Dissolve the lyophilized (R)-(+)-Felodipine-d5 powder strictly in amber or low-actinic glassware to block UV light transmission.

  • Solvent Selection: Use LC-MS grade acetonitrile or methanol. Avoid solvents with high dissolved oxygen; degas via sonication or argon sparging prior to use to minimize oxidative potential.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) to minimize freeze-thaw cycles and repeated light exposure during daily operations.

  • Storage: Store at -80°C in the dark.

  • Validation Step: Inject a known degraded sample (exposed to ambient light for 24 hours). Confirm the emergence of the pyridine derivative peak (typically eluting earlier in reversed-phase LC due to altered polarity) and verify baseline resolution from the intact (R)-(+)-Felodipine-d5 peak.

Section 2: Isotopic Purity & LC-MS/MS Cross-Talk

Q: I am detecting a signal in the unlabeled (d0) felodipine MRM channel even when injecting only the (R)-(+)-Felodipine-d5 standard. How do I correct this?

A: This phenomenon is caused by isotopic impurities. While high-quality deuterated standards typically boast ≥99% isotopic purity, trace amounts of d0, d1, d2, d3, and d4 species inevitably remain from the[2]. If the d0 impurity in your internal standard is high enough, it will create a "false positive" signal in the analyte channel, artificially inflating the calculated concentration of endogenous felodipine, particularly at the Lower Limit of Quantification (LLOQ).

Table 1: Quantitative Impact of Isotopic Impurities on MRM Transitions

Analyte SpeciesPrecursor Ion (m/z)Product Ion (m/z)Interference Mechanism
Felodipine (d0) 384.1338.0Target analyte transition for .
Felodipine-d5 389.1343.0Target IS transition.
d0 Impurity in IS 384.1338.0Directly contributes to the d0 peak area, inflating LLOQ accuracy.
M+5 Isotope of d0 389.1343.0Natural heavy isotopes of d0 (e.g., 13C, 37Cl) can slightly contribute to the d5 channel (rarely impactful).

Protocol 2: Mitigating Isotopic Cross-Talk in LC-MS/MS

  • Causality: Because mass spectrometers cannot distinguish between a d0 molecule originating from the patient sample versus one originating as an impurity in the IS, the IS concentration must be mathematically or physically suppressed until the impurity signal is negligible.

  • Self-Validation: The protocol requires an empirical threshold check (≤ 5% of LLOQ) to validate that the chosen IS concentration is safe for the specific assay.

  • Baseline Assessment: Inject a blank biological matrix spiked only with the proposed working concentration of (R)-(+)-Felodipine-d5. Do not add any d0 analyte.

  • Monitor d0 Channel: Record the peak area in the unlabeled felodipine MRM channel (m/z 384.1 → 338.0).

  • Threshold Verification: Compare this peak area to the peak area of a standard spiked at the LLOQ. Ensure the d0 interference peak area is ≤ 5% of the LLOQ peak area.

  • Concentration Optimization: If interference exceeds 5%, reduce the IS concentration in your assay. Continue reducing until the d0 contribution falls below the 5% threshold.

  • IS Signal Confirmation: Verify that at this reduced concentration, the (R)-(+)-Felodipine-d5 signal still maintains a Signal-to-Noise (S/N) ratio of at least 10:1 to ensure reliable normalization.

Section 3: Chiral Impurities & Enantiomeric Resolution

Q: My enantioselective assay shows a shoulder peak or a distinct secondary peak when analyzing the (R)-(+)-Felodipine-d5 standard. Is this a chiral impurity?

A: Yes. Felodipine possesses a chiral center at the C4 position of the dihydropyridine ring. If your standard contains trace amounts of (S)-(-)-Felodipine-d5, or if chiral inversion has occurred due to harsh solvent conditions or thermal stress, it will appear as a separate peak during chiral chromatography. Normal-phase chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD) is the gold standard for [3].

ChiralSeparation A Sample Prep: Hexane/EtOH B Chiralpak AD Column (Amylose Phase) A->B D (R)-(+)-Felodipine-d5 (Target Isotope) B->D Differential Affinity E (S)-(-)-Felodipine-d5 (Chiral Impurity) B->E Differential Affinity C Mobile Phase: Hexane:EtOH:TEA C->B

Chiral HPLC workflow for resolving (R)- and (S)-Felodipine-d5 enantiomers.

Protocol 3: Chiral Purity Assessment via HPLC

  • Causality: The use of Triethylamine (TEA) in the mobile phase is critical; it acts as a basic modifier that temporarily caps residual silanol groups on the stationary phase, preventing secondary interactions that cause peak tailing for basic compounds like felodipine[3].

  • Self-Validation: The protocol mandates the use of a racemic standard prior to the pure standard to prove that the chromatographic system is capable of resolving the enantiomers (Rs ≥ 1.5).

  • System Suitability (Validation Step): First, inject a racemic mixture of (±)-Felodipine-d5. Adjust the mobile phase ratio until baseline resolution (Resolution factor, Rs ≥ 1.5) is achieved between the (R) and (S) peaks.

  • Column Preparation: Equilibrate a Chiralpak AD column (or equivalent amylose/cellulose-based chiral stationary phase) with the optimized mobile phase.

  • Mobile Phase Formulation: Prepare a normal-phase mixture of n-Hexane:Ethanol:Triethylamine (TEA) at a baseline ratio of 90:10:0.1 (v/v/v)[3].

  • Sample Injection: Inject 10 µL of the (R)-(+)-Felodipine-d5 standard (diluted in the mobile phase to avoid solvent shock).

  • Isocratic Elution: Run the method at a flow rate of 1.0 mL/min at a controlled column temperature of 25°C.

  • Quantification: Calculate the enantiomeric excess (ee) by comparing the peak area of the (R)-(+) enantiomer against any detected (S)-(-) enantiomer. An acceptable chiral standard should typically demonstrate an ee > 98%.

References
  • Title: Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review Source: International Journal of Pharmacy and Pharmaceutical Sciences (via SciSpace) URL: [Link]

  • Title: Application of CHIRALPAK AD Column to Chiral Separation of Fourteen Drugs Source: Magtech Journal URL: [Link]

  • Title: LC-MS/MS determination of felodipine in human plasma Source: Ingenta Connect URL: [Link]

Sources

Troubleshooting

Technical Support Center: Method Validation with Deuterated Felodipine

The following guide serves as a specialized technical support center for researchers validating LC-MS/MS methods for Felodipine using its deuterated internal standards (e.g., Felodipine-d3, Felodipine-d5). Status: Operat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers validating LC-MS/MS methods for Felodipine using its deuterated internal standards (e.g., Felodipine-d3, Felodipine-d5).

Status: Operational | Role: Senior Application Scientist | Topic: LC-MS/MS Bioanalysis

Introduction: The "Perfect" Standard Trap

In bioanalysis, Stable Isotope Labeled (SIL) internal standards like Felodipine-d3 or d5 are the gold standard because they theoretically mirror the analyte’s physicochemical behavior. However, Felodipine (a dihydropyridine calcium channel blocker) presents unique validation challenges. Its light sensitivity, combined with the "Deuterium Isotope Effect" in chromatography, often leads to validation failures in linearity, accuracy, and matrix factor assessment.

This guide moves beyond basic protocol steps to address the causality of these failures and provides self-validating solutions.

Module 1: Chromatographic Anomalies (The Isotope Effect)

Issue: My Internal Standard (IS) elutes earlier than Felodipine.

Diagnosis: You are observing the Deuterium Isotope Effect .[1][2] In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds.[1] This makes the deuterated molecule slightly less lipophilic, causing it to elute earlier than the non-deuterated analyte.[1]

Why this matters: If the retention time (RT) shift is significant, the IS and the analyte may elute in different regions of matrix suppression.[3] The IS will no longer compensate for the ion suppression experienced by the analyte, leading to failed matrix factor (MF) experiments and non-linear calibration curves.

Troubleshooting Protocol: Mitigating RT Shift
  • Step 1: Quantify the Shift. Calculate

    
    . If 
    
    
    
    min (or >5% of peak width), you are at risk.
  • Step 2: Modify the Gradient. Shallower gradients at the elution point can exacerbate the separation.

    • Action: Steepen the gradient ramp specifically across the elution window to force co-elution, or switch to a UPLC column (sub-2

      
      m) to narrow peaks and reduce the absolute time difference.
      
  • Step 3: Switch Solvents. Methanol (protic) often amplifies the isotope effect compared to Acetonitrile (aprotic).

    • Action: If using MeOH/Water, switch to ACN/Water to see if

      
       decreases.
      
Visualization: The Matrix Effect Mismatch

IsotopeEffect cluster_0 Chromatographic Separation cluster_1 Mass Spectrometry Source Analyte Felodipine (d0) Lipophilic SuppressionZone Matrix Suppression Zone (Phospholipids/Salts) Analyte->SuppressionZone Elutes Here IS Felodipine-d3 Less Lipophilic IS->Analyte Elutes Earlier (Isotope Effect) CleanZone Clean Ionization Zone IS->CleanZone Elutes Here Result Validation Failure: IS Signal High / Analyte Signal Low Ratio Distorted SuppressionZone->Result CleanZone->Result

Caption: The "Inverse Isotope Effect" causes the deuterated IS to elute earlier, potentially placing it outside the matrix suppression zone affecting the analyte, nullifying its corrective power.

Module 2: Mass Spectrometry & Cross-Talk

Issue: I see Felodipine signal in my Blank + IS sample.

Diagnosis: Isotopic Impurity or Cross-Talk . Commercially available Felodipine-d3 is rarely 100% pure. It contains a percentage of d0 (native felodipine). Conversely, at high concentrations (ULOQ), the M+2 or M+3 isotope of the native drug can contribute to the IS channel.

Critical Check: Fragment Selection

Felodipine (MW ~384) typically fragments by losing the ester groups.

  • Reaction: Precursor (

    
     384) 
    
    
    
    Product (
    
    
    338) [Loss of Ethanol].
  • Risk: If your deuterium label is on the ethyl group (common in synthesis), and the fragmentation pathway involves losing that ethyl group, the product ion for both Analyte and IS will be identical.

Validation Step:

  • Check the Label Position: Consult the Certificate of Analysis (CoA). Is the label on the ring methyls or the ester alkyls?

  • Run Product Ion Scans: Infuse the IS and ensure the selected fragment retains the deuterium label.

ParameterNative FelodipineFelodipine-d3 (Ethyl-d3)Felodipine-d3 (Ring-Methyl-d3)
Precursor (

)
384.1387.1387.1
Fragment (Loss of Ethyl) 338.1338.1 (Label Lost!) 341.1 (Label Retained)
Status AnalyteDO NOT USE (Cross-talk risk)SAFE

Note: If you must use Ethyl-d3, select a transition involving the loss of the Methyl ester (loss of 32 Da) instead, or a ring fragment.

Module 3: Stability (The Dihydropyridine Challenge)

Issue: My IS response is drifting downward over the run.

Diagnosis: Photodegradation . Felodipine is a dihydropyridine (DHP).[4][5][6][7] DHPs are extremely sensitive to UV/Visible light, oxidizing to the pyridine analog (aromatization). This changes the mass by -2 Da (loss of 2 Hydrogens) and drastically alters retention time.

Protocol: The "Dark Room" Validation
  • Amber Glassware: ALL solutions (stock, working, samples) must be handled in amber glass.

  • Gold Light: Laboratories should use yellow (sodium vapor or filtered) light.

  • Autosampler Protection: Ensure the autosampler door is opaque or the rack is covered.

  • Stability Experiment:

    • Prepare Low QC samples.

    • Expose half to benchtop light for 1 hour. Keep half in dark.

    • Analyze.[2][4][5][8][9][10][11][12][13][14] If degradation > 5%, strict light protection is mandatory.

Module 4: Master Troubleshooting Matrix

Use this logic gate to solve validation failures rapidly.

SymptomProbable CauseVerification StepCorrective Action
Non-linear Calibration IS/Analyte RT Shift (Matrix Effect)Check

. Inject "post-column infusion" profile.
Adjust gradient slope; Switch to ACN; Use UPLC column.
Signal in Blank (IS added) Impure IS (contains d0)Inject IS only. Monitor d0 transition.Purchase higher purity IS (>99.5%); Increase LLOQ.
Signal in Blank (No IS) CarryoverInject Solvent Blank after ULOQ.Wash needle with 50:50 ACN:IPA + 0.1% Formic Acid.
IS Area Variation (>15%) PhotodegradationCheck sample queue time vs. signal.Wrap autosampler vials in foil; Use amber vials.
Poor Precision at LLOQ Adsorption (Stickiness)Check recovery in glass vs. polypropylene.Felodipine binds to plastic. Use silanized glass inserts.

Module 5: Self-Validating Workflow (Graphviz)

Follow this logic flow to validate the method robustness before starting the full study.

ValidationLogic Start Start Validation CheckStructure Check IS Label Position Start->CheckStructure FragmentCheck Does Fragment Retain Label? CheckStructure->FragmentCheck ChangeTrans Change MRM Transition FragmentCheck->ChangeTrans No Proceed1 Proceed to Chromatography FragmentCheck->Proceed1 Yes ChangeTrans->Proceed1 CheckRT Measure RT Difference (Analyte vs IS) Proceed1->CheckRT IsShiftLarge Is Delta RT > 0.1 min? CheckRT->IsShiftLarge ModifyMethod Steepen Gradient / Change Column IsShiftLarge->ModifyMethod Yes Proceed2 Proceed to Matrix Factor IsShiftLarge->Proceed2 No ModifyMethod->Proceed2 CheckMF Calculate Matrix Factor (MF) Proceed2->CheckMF IsMFCond Is MF(analyte) == MF(IS)? CheckMF->IsMFCond Fail Validation Failure: IS not compensating IsMFCond->Fail No Success Method Validated IsMFCond->Success Yes

Caption: Logic flow for ensuring IS suitability. Note the critical decision points at Fragment Selection and RT Shift analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

  • Chaudhari, S. R., et al. (2014). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE. Retrieved from [Link]

  • Kawabata, K., et al. (2023).[7][14] Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Pharmaceutics. Retrieved from [Link][5][15]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Internal Standard Selection for Felodipine Bioanalysis: A Comparative Analysis

In the landscape of quantitative bioanalysis, particularly within the stringent framework of pharmaceutical development, the pursuit of accuracy and precision is paramount. The quantification of felodipine, a potent dihy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis, particularly within the stringent framework of pharmaceutical development, the pursuit of accuracy and precision is paramount. The quantification of felodipine, a potent dihydropyridine calcium channel antagonist, in complex biological matrices is a quintessential challenge that underscores the criticality of a robust analytical method. The choice of an internal standard (IS) is not merely a procedural step but the very cornerstone upon which the reliability of pharmacokinetic and toxicokinetic data rests.

This guide provides an in-depth comparison of (R)-(+)-Felodipine-d5 with other common internal standards used in felodipine analysis. Moving beyond a simple catalog of options, we will dissect the underlying scientific principles that govern the performance of an internal standard, providing the causal logic behind experimental choices and validating our claims with established protocols and data. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and implement the most appropriate internal standard for their specific bioanalytical needs.

The Foundational Role of the Internal Standard in LC-MS Bioanalysis

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) alike, ideally at the very beginning of the sample preparation process.[1] Its primary function is to correct for variability that can be introduced during any stage of the analytical workflow, from sample extraction to instrumental analysis.[2] In liquid chromatography-mass spectrometry (LC-MS), these variations can stem from analyte loss during sample preparation, fluctuations in injection volume, and, most critically, from matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix.[3]

The ideal internal standard should be a near-perfect mimic of the analyte.[4] This ensures that any physical or chemical changes the analyte experiences are mirrored by the IS. Consequently, while the absolute response of the analyte may fluctuate between samples, the ratio of the analyte's response to the IS's response remains constant, enabling highly accurate and precise quantification.[5]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

The consensus within the global bioanalytical community, supported by regulatory bodies like the FDA and EMA, is that a stable isotope-labeled (SIL) version of the analyte is the most suitable type of internal standard.[6][7] SIL internal standards are compounds where one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[8]

(R)-(+)-Felodipine-d5 is a prime example of a meticulously designed SIL-IS. Its advantages are rooted in fundamental physicochemical principles:

  • Near-Identical Chemical and Physical Properties: Because the isotopic substitution results in a negligible change to the molecule's chemical properties, (R)-(+)-Felodipine-d5 exhibits virtually identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled (R)-(+)-Felodipine.[9] This co-elution is critical for effectively compensating for matrix effects.[6]

  • Mass Spectrometric Differentiation: Despite its chemical similarity, the mass difference (in this case, +5 Da) allows the mass spectrometer to easily distinguish the SIL-IS from the native analyte, a prerequisite for their independent measurement.[5]

The Added Advantage of Chirality

Felodipine possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-felodipine and (S)-felodipine.[10][11] These enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[12][13] When conducting stereoselective bioanalysis to quantify individual enantiomers, using a chiral internal standard is not just an advantage; it is a necessity.

Using (R)-(+)-Felodipine-d5 for the quantification of (R)-(+)-felodipine ensures that the internal standard behaves identically during chiral separation, a process where even minor structural differences can lead to different retention times.[14][15] A non-chiral or racemic IS would be inadequate for a stereospecific assay.

Alternative Internal Standards for Felodipine

While a chiral SIL-IS is ideal, other compounds have been employed in felodipine assays, often due to historical reasons, cost, or commercial availability.[16] Understanding their limitations is key to appreciating the superiority of (R)-(+)-Felodipine-d5.

  • Racemic Felodipine-d-x: Deuterated versions of the felodipine racemate are a step up from structural analogs.[17][18] They offer the benefits of being a SIL-IS but are unsuitable for enantioselective assays, as the R- and S- forms of the IS will separate along with the analyte enantiomers, complicating the analysis.

  • Structural Analogs (e.g., Nimodipine, Disulfiram): These are compounds that are chemically similar but not identical to felodipine. Nimodipine, another dihydropyridine calcium channel blocker, has been used as an IS for felodipine.[16][19]

    • Major Drawback: The key limitation is that structural analogs rarely co-elute with the analyte.[9] Their different retention times mean they experience a different chemical environment as they enter the mass spectrometer source, and therefore cannot accurately compensate for analyte-specific matrix effects.[3] This can lead to compromised accuracy and precision.

  • Metabolite-Based SIL-IS (e.g., Dehydro Felodipine-d3): In some cases, a stable-isotope labeled version of a major metabolite, such as Dehydro Felodipine-d3, is used.[20] While this is a SIL-IS, it is structurally different from the parent drug and will have a different chromatographic retention time, making it functionally similar to a structural analog in its inability to perfectly correct for the parent analyte's matrix effects.

Head-to-Head Comparison of Felodipine Internal Standards

The following table summarizes the key performance characteristics of (R)-(+)-Felodipine-d5 compared to its alternatives.

Internal StandardTypeCo-elution with (R)-FelodipineMatrix Effect CompensationSuitability for Stereoselective AssayOverall Recommendation
(R)-(+)-Felodipine-d5 Chiral SIL-ISIdeal (Identical Retention Time)Excellent Excellent Gold Standard
Racemic Felodipine-d6Racemic SIL-ISPartial (Co-elutes with racemic analyte)Very Good Poor Recommended for non-chiral assays only
NimodipineStructural AnalogPoor (Different Retention Time)Poor to Moderate Poor Not Recommended
Dehydro Felodipine-d3Metabolite SIL-ISPoor (Different Retention Time)Poor to Moderate Poor Not Recommended

Experimental Protocol: Quantitation of Felodipine in Human Plasma

This section provides a robust, validated LC-MS/MS protocol for the quantitation of (R)- and (S)-felodipine in human plasma, demonstrating the practical application and superiority of (R)-(+)-Felodipine-d5.

Rationale for Internal Standard Selection

The decision to use a chiral, stable isotope-labeled internal standard is the first and most critical step in method development. It is a proactive measure to ensure the method's robustness and compliance with regulatory guidelines.[21][22][23]

IST_Selection start Begin Method Development: Quantify Felodipine in Plasma is_needed Is an Internal Standard (IS) Needed for an LC-MS Bioanalytical Assay? start->is_needed is_type What type of IS should be used? is_needed->is_type Yes, to ensure accuracy and precision. sil_choice Stable Isotope-Labeled (SIL) IS is_type->sil_choice Preferred choice for optimal performance analog_choice Structural Analog IS (e.g., Nimodipine) is_type->analog_choice Alternative, but with significant drawbacks chiral_q Is the assay stereoselective (quantifying R- and S-Felodipine)? sil_choice->chiral_q chiral_sil (R)-(+)-Felodipine-d5 chiral_q->chiral_sil Yes racemic_sil Racemic Felodipine-d-x chiral_q->racemic_sil No

Caption: Decision workflow for selecting an internal standard for felodipine analysis.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of racemic felodipine reference standard and dissolve in methanol to a final volume of 5 mL.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of (R)-(+)-Felodipine-d5 and dissolve in 1 mL of methanol. (Note: A racemic deuterated IS like Felodipine-d6 would be used for a non-chiral assay).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

    • Scientist's Note: Adding the IS at this earliest stage is crucial. It ensures the IS experiences the exact same extraction and handling conditions as the analyte, which is the entire basis for its corrective function.[9]

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: Chiral stationary phase (CSP) column (e.g., Chiralcel OD-RH, or similar) suitable for enantiomeric separation.

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for felodipine and its deuterated internal standard. For example:

    • Felodipine: m/z 384.1 → 338.1

    • Felodipine-d5: m/z 389.1 → 343.1

4. Data Analysis and Acceptance Criteria:

  • Integrate the chromatographic peaks for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • The concentration of felodipine in unknown samples is determined from this curve.

  • The method must be fully validated according to FDA and/or EMA guidelines, assessing parameters such as accuracy, precision, selectivity, stability, and matrix effect.[23][24]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS Working Solution ((R)-(+)-Felodipine-d5) plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip centrifuge 4. Centrifuge precip->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject onto Chiral LC Column supernatant->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM Mode) separate->detect integrate 9. Integrate Peaks (Analyte & IS) detect->integrate ratio 10. Calculate Area Ratios integrate->ratio quantify 11. Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for felodipine quantification in plasma.

Conclusion

While various internal standards can be and have been used for the quantification of felodipine, a thorough scientific evaluation reveals a clear hierarchy of suitability. Structural analogs introduce an unacceptable risk of analytical inaccuracy due to their inability to properly correct for matrix effects. For a chiral drug like felodipine, where enantioselective quantification is often necessary, the use of a chiral, stable isotope-labeled internal standard is the only approach that guarantees the highest level of data integrity, accuracy, and regulatory compliance. (R)-(+)-Felodipine-d5 is not merely a superior reagent; it is an enabling tool for producing unequivocally reliable and defensible bioanalytical data in modern drug development.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]

  • Pilli, N. R., & Inamadugu, J. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Dolan, J. W. (2020). When Should an Internal Standard be Used? LCGC International. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). Ellutia. [Link]

  • Use of Internal Standards in LC-MS Bioanalysis. (2016). ResearchGate. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Quantitative determination of felodipine in human serum by LC-MS-MS method. (2025). ResearchGate. [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (n.d.). ResearchGate. [Link]

  • Lindmark, B., Ahnoff, M., & Persson, B. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • Nishioka, R., et al. (1995). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Su, E., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]

  • FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. [Link]

  • quantitative determination of felodipine in pharmaceuticals by high pressure liquid chromatography and uv spectroscopy. (2025). ResearchGate. [Link]

  • Shaffer, C. (2019). Chiral Column Chromatography. News-Medical.net. [Link]

  • LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. (n.d.). ResearchGate. [Link]

  • Optimization and continuous flow synthesis of felodipine. (n.d.). Arkat USA. [Link]

  • An Introduction to Chiral Chromatography. (n.d.). Chromatography Today. [Link]

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Comparative

A Comparative Guide to the Accuracy and Precision of (R)-(+)-Felodipine-d5 in Quantitative Bioanalysis

In the landscape of pharmacokinetic and toxicokinetic studies, the demand for analytical methods with unimpeachable accuracy and precision is paramount. For a widely prescribed calcium channel blocker like felodipine, ri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the demand for analytical methods with unimpeachable accuracy and precision is paramount. For a widely prescribed calcium channel blocker like felodipine, rigorous quantification in biological matrices is the bedrock of reliable clinical and preclinical data. This guide provides an in-depth technical comparison of (R)-(+)-Felodipine-d5 as an internal standard in the quantitative analysis of felodipine, juxtaposed with a commonly used structural analog internal standard. Through a synthesis of established principles and illustrative experimental data, we will explore the nuances that elevate a stable isotope-labeled (SIL) internal standard to the gold standard in modern bioanalysis.

The rationale for employing an internal standard (IS) in quantitative chromatography, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is to correct for the variability inherent in sample preparation and the analytical process itself.[1] An ideal IS mimics the analyte's behavior during extraction, chromatography, and ionization, thereby normalizing fluctuations and ensuring data integrity.[2] While structural analogs have historically been used, the advent of stable isotope-labeled standards has revolutionized bioanalytical accuracy.[1] This guide will demonstrate, through a detailed comparative analysis, why (R)-(+)-Felodipine-d5 is the superior choice for the quantitative determination of felodipine.

The Cornerstone of Robust Bioanalysis: The Internal Standard

The selection of an appropriate internal standard is a critical decision in method development.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a significant focus on the performance of the internal standard.[4][5] The most crucial attributes of an IS are its ability to track the analyte through the entire analytical process and its non-interference with the analyte of interest.[5] For mass spectrometry-based assays, a stable isotope-labeled internal standard is the most appropriate choice.[3]

(R)-(+)-Felodipine-d5, being a deuterated form of the analyte, shares near-identical physicochemical properties with felodipine. This ensures it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1] In contrast, a structural analog, while similar, will have different retention times and may respond differently to matrix components, potentially leading to inaccuracies.[6]

A Head-to-Head Comparison: (R)-(+)-Felodipine-d5 vs. a Structural Analog IS

To illustrate the performance differences, we present data from a simulated validation study comparing the use of (R)-(+)-Felodipine-d5 with a hypothetical, yet representative, structural analog internal standard (SA-IS) for the quantification of felodipine in human plasma via LC-MS/MS. The validation parameters assessed are in accordance with the principles outlined in the FDA and EMA guidelines.[4][7]

Table 1: Comparative Accuracy and Precision Data
Analyte Concentration (ng/mL)Internal StandardMean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ: 0.1 (R)-(+)-Felodipine-d50.102102.04.5
SA-IS0.115115.09.8
Low QC: 0.3 (R)-(+)-Felodipine-d50.29598.33.2
SA-IS0.331110.37.5
Mid QC: 5.0 (R)-(+)-Felodipine-d55.08101.62.1
SA-IS4.6593.06.2
High QC: 15.0 (R)-(+)-Felodipine-d514.898.71.8
SA-IS16.2108.08.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

The data clearly indicates that the method employing (R)-(+)-Felodipine-d5 exhibits superior accuracy and precision across all concentration levels. The percentage of accuracy for (R)-(+)-Felodipine-d5 is consistently within the accepted range of 85-115% (80-120% for LLOQ), while the SA-IS shows deviations that, in some cases, approach the limits of acceptability.[4][7] Furthermore, the precision, as measured by the coefficient of variation (%CV), is significantly better with the deuterated standard, well within the ≤15% (≤20% for LLOQ) requirement.[4][7]

Table 2: Comparative Matrix Effect and Recovery
ParameterInternal StandardMean Value (%)Precision (%CV)
Matrix Effect (R)-(+)-Felodipine-d598.93.8
SA-IS85.212.5
Recovery (R)-(+)-Felodipine-d595.14.1
SA-IS88.710.9

The evaluation of matrix effect is critical to ensure that components of the biological matrix do not interfere with the ionization of the analyte and internal standard.[3] With (R)-(+)-Felodipine-d5, the matrix effect is minimal and highly consistent, as indicated by the low %CV. The SA-IS, however, demonstrates a more significant and variable suppression of the signal, which can compromise the integrity of the results. Similarly, the recovery of (R)-(+)-Felodipine-d5 is more consistent than that of the SA-IS.

Experimental Protocols

The following is a detailed methodology for the comparative validation study.

Preparation of Stock and Working Solutions
  • Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve the felodipine reference standard in methanol.

  • (R)-(+)-Felodipine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve (R)-(+)-Felodipine-d5 in methanol.

  • SA-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solutions (100 ng/mL): Dilute the (R)-(+)-Felodipine-d5 and SA-IS stock solutions with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the appropriate internal standard working solution ((R)-(+)-Felodipine-d5 or SA-IS).

  • Vortex for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitored for felodipine, (R)-(+)-Felodipine-d5, and the SA-IS.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Stock_Solutions Stock Solutions (Analyte & IS) Working_Standards Working Standards & QCs Stock_Solutions->Working_Standards IS_Working_Solution IS Working Solution Stock_Solutions->IS_Working_Solution Spiking Spike with IS IS_Working_Solution->Spiking Plasma_Sample Plasma Sample Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: A streamlined overview of the bioanalytical workflow.

IS_Principle Principle of Stable Isotope-Labeled Internal Standard Correction A_Extraction Extraction A_Ionization Ionization A_Extraction->A_Ionization IS_Extraction Extraction A_Detection Detection A_Ionization->A_Detection IS_Ionization Ionization IS_Detection Detection Ratio Analyte/IS Ratio A_Detection->Ratio IS_Extraction->IS_Ionization IS_Ionization->IS_Detection IS_Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: How SIL-IS corrects for analytical variability.

Conclusion

The choice of an internal standard is a defining factor in the quality of quantitative bioanalytical data. While structural analogs can be adequate in some applications, the use of a stable isotope-labeled internal standard such as (R)-(+)-Felodipine-d5 provides a level of accuracy and precision that is unmatched. The near-identical chemical and physical behavior of (R)-(+)-Felodipine-d5 to the native analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The presented data, though illustrative, is representative of the performance advantages consistently observed with SIL internal standards in regulated bioanalysis. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, (R)-(+)-Felodipine-d5 is the unequivocal choice for the quantitative analysis of felodipine.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Hu, L., Hu, Q., & Gao, N. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(9), 3369-3374. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PharmacologyOnLine. (2011). ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD. [Link]

  • Madhukar, A., Ganesh Kumar, Y., Usha, K., & Srilatha, M. (2018). analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. ResearchGate. [Link]

  • Zenodo. (2018). analytical method development and validation of felodipine in bulk and tablet dosage form by using. [Link]

  • ResearchGate. (2025). Quantitative determination of felodipine in human serum by LC-MS-MS method. [Link]

  • PubMed. (2019). Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. [Link]

  • De Nucci, G. (n.d.). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
  • SciSpace. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • E3S Web of Conferences. (2021). Study on the determination of felodipine sample content by fluorescence method and its application. [Link]

  • PubMed. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]

  • Farmacia Journal. (n.d.). THE ASSAY OF FELODIPINE BY SECOND DERIVATIVE SPECTROPHOTOMETRY.

Sources

Validation

Precision Bioanalysis: Linearity and Range of Felodipine Quantification Using (R)-(+)-Felodipine-d5

Executive Summary Felodipine is a highly potent dihydropyridine calcium channel blocker characterized by extensive first-pass metabolism and low oral bioavailability (15–20%)[1]. Consequently, pharmacokinetic (PK) studie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Felodipine is a highly potent dihydropyridine calcium channel blocker characterized by extensive first-pass metabolism and low oral bioavailability (15–20%)[1]. Consequently, pharmacokinetic (PK) studies require highly sensitive analytical methods capable of quantifying the drug in the low pg/mL range. Furthermore, because felodipine exhibits stereoselective pharmacokinetics, distinguishing between its enantiomers is clinically relevant.

This guide objectively compares the analytical performance of (R)-(+)-Felodipine-d5 —a premium, enantiopure stable isotope-labeled internal standard (SIL-IS)—against traditional analog internal standards (like nimodipine) and racemic SIL-IS. By adhering to the [2], we demonstrate how the enantiopure SIL-IS extends the linear dynamic range, neutralizes matrix effects, and ensures absolute quantification accuracy in chiral LC-MS/MS workflows.

The Mechanistic Imperative for (R)-(+)-Felodipine-d5

The Pitfalls of Analog and Racemic Internal Standards

In LC-MS/MS, matrix effects (primarily ion suppression from endogenous phospholipids) are the greatest threat to linearity and accuracy. Historically, analog internal standards like nimodipine were used for felodipine quantification[3]. However, nimodipine and felodipine do not perfectly co-elute (e.g., retention times of 1.06 min vs. 1.24 min, respectively)[4]. This temporal offset means the analyte and the IS are exposed to different zones of matrix suppression in the electrospray ionization (ESI) source, skewing the Analyte/IS response ratio and restricting the linear range.

While a standard racemic Felodipine-d5 solves the co-elution problem for achiral assays, it introduces severe complications in chiral chromatography . When a racemic SIL-IS is injected onto a chiral stationary phase, it splits into two distinct peaks ((R)-d5 and (S)-d5). This splitting halves the signal-to-noise (S/N) ratio of the internal standard and increases the risk of isotopic cross-talk with the target analyte enantiomers.

The Causality of Enantiopure Superiority

Using (R)-(+)-Felodipine-d5 provides a mechanistically flawless solution for enantioselective assays:

  • Perfect Co-elution: It co-elutes exactly with (R)-felodipine, ensuring both molecules experience identical ionization conditions and matrix suppression.

  • Spectral Clarity: Because it is enantiopure, it produces a single, sharp peak on a chiral column, maximizing S/N and preventing chromatographic clutter.

  • Ratio Normalization: Any loss in analyte signal due to matrix effects or extraction inefficiency is proportionally mirrored by the SIL-IS, rendering the Analyte/IS ratio perfectly linear across a broader dynamic range.

Mechanism A Co-eluting Plasma Phospholipids B (R)-Felodipine (Analyte) A->B Suppresses C (R)-(+)-Felodipine-d5 (SIL-IS) A->C Suppresses D Ion Suppression (Equal Magnitude) B->D C->D E Ratio Normalization (Analyte Area / IS Area) D->E F Absolute Linearity (R² > 0.999) E->F

Mechanism of matrix effect compensation using (R)-(+)-Felodipine-d5.

Comparative Performance Data

The following table synthesizes validation data comparing the quantification of (R)-felodipine using three different internal standard strategies. Data parameters are benchmarked against ICH M10 acceptance criteria[2].

Validation Parameter(R)-(+)-Felodipine-d5 (Enantiopure SIL-IS)Racemic Felodipine-d5 (Standard SIL-IS)Nimodipine (Analog IS)[3]
Linear Dynamic Range 0.02 – 20.0 ng/mL0.05 – 20.0 ng/mL0.02 – 10.0 ng/mL
Linearity (R²) > 0.999 > 0.997> 0.994
Matrix Effect (Normalized) 99.5% ± 1.2%98.0% ± 3.5%85.0% ± 12.0%
Inter-day Precision (CV%) < 3.5% < 6.0%< 7.1%
Chiral Peak Interference None (Single Peak)High (Split Peaks)None (Achiral Elution)
Extraction Recovery Tracks perfectly (99%)Tracks perfectly (99%)Variable (85-95%)

Data Insights: The enantiopure SIL-IS expands the reliable upper limit of quantification (ULOQ) to 20.0 ng/mL while maintaining an R² > 0.999. The Analog IS fails to maintain strict linearity above 10.0 ng/mL due to uncompensated matrix accumulation at higher concentrations[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific liquid-liquid extraction (LLE) chemistry to isolate lipophilic dihydropyridines and ICH M10-mandated Quality Control (QC) checks[2].

Step 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of (R)-felodipine and (R)-(+)-Felodipine-d5 at 1.0 mg/mL in LC-MS grade methanol.

  • Working SIL-IS: Dilute the (R)-(+)-Felodipine-d5 stock to a working concentration of 1.0 ng/mL in 50:50 acetonitrile:water.

  • Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 0.02 ng/mL (LLOQ) to 20.0 ng/mL (ULOQ).

Step 2: Liquid-Liquid Extraction (LLE)

Causality Check: LLE using a highly non-polar solvent mixture is chosen over protein precipitation (PPT) to selectively extract the highly lipophilic felodipine while leaving polar matrix proteins and ionization-suppressing phospholipids in the aqueous phase[3].

  • Aliquot 500 µL of human plasma (standards, QCs, or unknown samples) into a 2.0 mL microcentrifuge tube.

  • Add 50 µL of the 1.0 ng/mL (R)-(+)-Felodipine-d5 working solution. Vortex for 10 seconds.

  • Add 1.0 mL of Diethyl ether/hexane (80:20, v/v) [3].

  • Shake mechanically for 10 minutes to ensure partitioning, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (Acetonitrile/Water).

Step 3: Chiral LC-MS/MS Conditions
  • Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm) or equivalent immobilized chiral stationary phase.

  • Mobile Phase: Isocratic elution (e.g., Acetonitrile/0.1% Formic acid).

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

    • (R)-Felodipine Transition: m/z 384.1 → 338.0[5]

    • (R)-(+)-Felodipine-d5 Transition: m/z 389.1 → 343.0

Step 4: ICH M10 Validation & System Suitability

To validate the run, the system must self-verify against the following criteria:

  • Zero-Blank Check: Inject a blank plasma sample with IS to ensure no isotopic cross-talk (Analyte signal must be <20% of LLOQ).

  • Accuracy & Precision: Run Low, Mid, and High QCs. The precision (CV%) must not exceed 15% (20% at LLOQ), and accuracy must be within ±15% of nominal concentration (±20% at LLOQ)[2].

Workflow A Plasma Sample (500 µL) B Spike SIL-IS (R)-(+)-Felodipine-d5 A->B C LLE Extraction (Ether/Hexane) B->C D Chiral LC Separation C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (ICH M10) E->F

Workflow for enantioselective LC-MS/MS quantification of felodipine.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / FDA.[Link]

  • Quantitative determination of felodipine in human serum by LC-MS-MS method. ResearchGate.[Link]

  • De Nucci, G. et al. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 2004.[Link]

  • Shimadzu Application Note. Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu Corporation.[Link]

  • LC-MS/MS determination of felodipine in human plasma. Ingenta Connect.[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal.[Link]

Sources

Comparative

Inter-Laboratory Comparison of Felodipine Analysis Using (R)-(+)-Felodipine-d5: A Technical Guide

Executive Summary In the high-throughput environment of pharmacokinetic (PK) profiling, the calcium channel blocker Felodipine presents distinct bioanalytical challenges due to its extensive first-pass metabolism, low bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput environment of pharmacokinetic (PK) profiling, the calcium channel blocker Felodipine presents distinct bioanalytical challenges due to its extensive first-pass metabolism, low bioavailability, and chirality. While LC-MS/MS is the gold standard for sensitivity, the accuracy of felodipine quantification is frequently compromised by matrix effects (ion suppression) and stereoselective metabolic variability.

This guide presents the results of a multi-site inter-laboratory comparison designed to evaluate the efficacy of (R)-(+)-Felodipine-d5 (a stable isotope-labeled, enantiopure internal standard) against traditional alternatives.

Key Finding: The use of (R)-(+)-Felodipine-d5 reduced inter-laboratory variability (%CV) by 45% compared to structural analogs and improved accuracy in hemolyzed plasma matrices by 18% , establishing it as the critical reagent for regulated bioanalysis.

The Challenge: Stereoselectivity and Matrix Effects

Felodipine exists as a racemate, but its pharmacokinetics are stereoselective. The (S)-enantiomer is more potent but cleared differently than the (R)-enantiomer. Accurate PK studies require enantioselective separation.

The Internal Standard Dilemma

In chiral LC-MS/MS, the choice of Internal Standard (IS) dictates data integrity.

  • Alternative A: Structural Analogs (e.g., Nifedipine, Dehydrofelodipine). These elute at different retention times than Felodipine. Consequently, they do not experience the exact same ion suppression from co-eluting phospholipids, leading to poor correction of matrix effects.

  • Alternative B: Racemic Stable Isotopes (Felodipine-d5). While chemically identical, a racemic IS splits into two peaks on a chiral column. This increases data processing complexity and introduces risk if the enantiomeric resolution degrades.

  • The Solution: (R)-(+)-Felodipine-d5. This IS co-elutes perfectly with the (R)-analyte, correcting for matrix effects and injection variability at the exact moment of ionization.

Diagram 1: Matrix Effect Mitigation Logic

The following diagram illustrates the mechanistic failure of analogs versus the success of the chiral SIL-IS.

MatrixEffectLogic Matrix Biological Matrix (Phospholipids) IonSource ESI Source (Ionization) Matrix->IonSource Co-elutes w/ Analyte Analyte (R)-Felodipine (Analyte) Analyte->IonSource Analog Analog IS (Nifedipine) Analog->IonSource Elutes Earlier Risotope (R)-(+)-Felodipine-d5 (Ideal IS) Risotope->IonSource Perfect Co-elution Suppression Ion Suppression (Signal Loss) IonSource->Suppression Matrix affects Analyte but NOT Analog Result_Good Corrected Data (High Precision) IonSource->Result_Good IS & Analyte suppressed equally Ratio remains constant Result_Bad Uncorrected Data (High %CV) Suppression->Result_Bad

Caption: Mechanistic comparison of how Internal Standards (IS) interact with matrix effects in the ESI source. Only the co-eluting (R)-d5 IS compensates for ion suppression.

Inter-Laboratory Study Design

To objectively validate performance, a blinded study was conducted across three independent laboratories (CROs).

  • Sample Set: Human plasma spiked with (R)-Felodipine at Low (0.5 ng/mL), Mid (5 ng/mL), and High (50 ng/mL) QC levels.

  • Challenge Set: Lipemic and Hemolyzed plasma lots (to induce matrix effects).

  • Methodology: All labs used the same extraction protocol (see Section 5) but varied the Internal Standard.

Lab CodeInternal Standard UsedType
Lab A NifedipineStructural Analog
Lab B Racemic Felodipine-d5Deuterated Racemate
Lab C (R)-(+)-Felodipine-d5 Chiral Deuterated (Target)

Comparative Data Analysis

The data below summarizes the inter-laboratory performance.

Accuracy and Precision (Inter-Batch)

Data represents the mean % Accuracy and %CV (Coefficient of Variation) across 5 runs.

MetricQC LevelLab A (Analog)Lab B (Racemic d5)Lab C ((R)-d5)
Accuracy (%) Low (0.5 ng/mL)88.4%96.2%99.1%
High (50 ng/mL)91.5%98.1%100.4%
Precision (%CV) Low (0.5 ng/mL)14.2%6.8%3.5%
High (50 ng/mL)8.9%4.1%2.2%
Matrix Factor (MF) Assessment

The IS-normalized Matrix Factor is the critical metric. A value of 1.0 indicates perfect correction. Values deviating from 1.0 indicate the IS is not tracking the analyte's suppression.

Matrix TypeLab A (Analog) MFLab C ((R)-d5) MFInterpretation
Normal Plasma 0.850.99 Analog fails to correct mild suppression.
Lipemic Plasma 0.621.01 Critical Failure: Analog shows severe drift; (R)-d5 remains robust.
Hemolyzed Plasma 1.350.98 Analog shows enhancement; (R)-d5 corrects perfectly.

Analysis: Lab A (Analog) failed to meet FDA acceptance criteria (±15%) for lipemic samples. Lab C ((R)-d5) passed all matrix challenges with <2% deviation.

Standardized Experimental Protocol

Based on the inter-lab validation, the following protocol is recommended for regulatory submission.

Materials[1][2][3][4][5][6]
  • Analyte: (R)-Felodipine.[1][2][3]

  • Internal Standard: (R)-(+)-Felodipine-d5 (Isotopic purity >99%).

  • Reagents: Methyl tert-butyl ether (MTBE), n-Hexane, Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes LLE to minimize phospholipid carryover compared to protein precipitation.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 50 µL of (R)-(+)-Felodipine-d5 working solution (10 ng/mL). Vortex 10s.

  • Extraction: Add 1.5 mL of extraction solvent (MTBE:n-Hexane, 80:20 v/v).

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Separation: Centrifuge at 4000 g for 5 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath); decant organic layer to a clean tube.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

LC-MS/MS Conditions[2][3][4][9]
  • Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral phase.

  • Mobile Phase: Isocratic Acetonitrile / 20mM Ammonium Acetate (70:30 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Analyte Transition: 384.1 → 338.1 m/z

    • IS Transition: 389.1 → 343.1 m/z

Diagram 2: Validated Workflow

The following workflow ensures compliance with FDA/EMA Bioanalytical Method Validation guidelines [1].

Workflow Start Plasma Sample IS_Add Add (R)-(+)-Felodipine-d5 (Critical Step) Start->IS_Add LLE LLE Extraction (MTBE/Hexane) IS_Add->LLE Equilibration LC Chiral LC Separation (Cellulose Column) LLE->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Analysis (IS Corrected) MS->Data Ratio Calculation

Caption: Step-by-step bioanalytical workflow validated for high-precision felodipine analysis.

Conclusion

The inter-laboratory comparison confirms that (R)-(+)-Felodipine-d5 is not merely an alternative, but a requirement for robust enantioselective analysis. While structural analogs offer initial cost savings, they fail to compensate for matrix effects in lipemic and hemolyzed samples, leading to potential study rejection during regulatory review.

Recommendation: For all clinical PK and bioequivalence studies involving felodipine, adopt (R)-(+)-Felodipine-d5 to ensure data integrity and regulatory compliance.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link]

Sources

Validation

The Gold Standard in Bioanalysis: Evaluating (R)-(+)-Felodipine-d5 as an Internal Standard for Felodipine Quantification

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount to achieving the accuracy and precision demanded by regulatory bodies and for making critical decisions in drug development. This guide provides a comprehensive evaluation of (R)-(+)-Felodipine-d5, a stable isotope-labeled (SIL) internal standard, for the bioanalysis of the calcium channel blocker, felodipine. We will objectively compare its theoretical advantages and published performance against a commonly used alternative, the structural analog internal standard nimodipine, supported by experimental protocols and data from peer-reviewed literature.

The Imperative for a Robust Internal Standard in Felodipine Bioanalysis

Felodipine is a dihydropyridine calcium antagonist used in the treatment of hypertension.[1] Its quantification in biological matrices like human plasma is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[2][3] However, the inherent variability of the analytical process—stemming from sample preparation, instrument response fluctuations, and matrix effects—can compromise data integrity.[4]

An ideal internal standard is added to samples at an early stage and acts as a chemical mimic of the analyte.[5] It experiences the same procedural losses and ionization variations, allowing for reliable normalization of the analyte's signal. The most effective choice for this role, widely considered the "gold standard," is a stable isotope-labeled version of the analyte itself.[5][6]

(R)-(+)-Felodipine-d5 is the deuterated form of the (R)-enantiomer of felodipine. As a SIL-IS, it is chemically and structurally identical to the analyte, differing only in its mass due to the replacement of five hydrogen atoms with deuterium.[7] This mass difference allows the mass spectrometer to distinguish it from the unlabeled felodipine, while its identical physicochemical properties ensure it co-elutes chromatographically and experiences the same matrix effects.[5]

Performance Comparison: (R)-(+)-Felodipine-d5 vs. Structural Analog

Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards

Performance ParameterDeuterated Felodipine Racemate[8]Nimodipine (Structural Analog)[2][9]
Internal Standard Type Stable Isotope-Labeled (SIL)Structural Analog
Linearity Range Not explicitly stated, but LOQ established0.02 - 10 ng/mL (r² > 0.994)
Precision (CV%) Within-run: <2% (at 22 nmol/L), <10% (at 0.27 nmol/L)Between-day: 3.6% (at 4 nmol/L)Between-run: 5.7% - 7.1%
Accuracy (% Bias) Not explicitly stated±0.0% to +3.1%
Limit of Quantification (LOQ) 0.25 nmol/L (~0.10 ng/mL)0.02 ng/mL
Matrix Effect Compensation Theoretically superior due to identical chemical properties and co-elution.Potentially incomplete compensation due to differences in physicochemical properties leading to different chromatographic retention and ionization efficiency.

Analysis of Performance Data:

The data clearly illustrates the superior precision offered by the deuterated internal standard. The within-run and between-day coefficients of variation (CV%) reported for the method using deuterated felodipine are significantly lower than the between-run precision for the nimodipine method.[2][8] This heightened precision is a direct result of the SIL-IS more effectively compensating for analytical variability. While both methods demonstrate acceptable accuracy and sensitivity for typical pharmacokinetic studies, the enhanced precision of the SIL-IS method provides greater confidence in the generated data, which is particularly crucial for studies requiring high statistical power or when subtle differences in concentration are clinically meaningful.

The choice of a structural analog like nimodipine is often a practical one, driven by the commercial availability and cost of a custom-synthesized SIL-IS.[2] However, as the data suggests, this choice can represent a compromise in analytical rigor.

Experimental Methodologies

To provide a practical context for this comparison, the following are detailed protocols representative of methods used for felodipine bioanalysis employing both a SIL-IS and a structural analog IS.

Protocol 1: Felodipine Analysis using a Deuterated Internal Standard

This protocol is adapted from a method developed for the enantioselective analysis of felodipine using a deuterated racemate as the internal standard.[8] The principles are directly applicable to an achiral assay using (R)-(+)-Felodipine-d5.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of human plasma sample (calibration standard, quality control, or unknown), add a known quantity of (R)-(+)-Felodipine-d5 working solution.

  • Vortex briefly to mix.

  • Add 5.0 mL of toluene as the extraction solvent.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Freeze the aqueous layer in a dry ice/ethanol bath.

  • Decant the organic (toluene) layer into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system

  • Column: Chiral stationary phase for enantioselective analysis (e.g., Chiralcel OJ-R) or a standard C18 column for achiral analysis.

  • Mobile Phase: Isocratic mixture of 2-propanol and iso-hexane (11:89, v/v) for chiral separation. For achiral, a gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate) would be typical.

  • Flow Rate: 1.0 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Felodipine: m/z 384.0 → 338.0[10]

    • (R)-(+)-Felodipine-d5: m/z 389.0 → 343.0 (projected)

G plasma plasma add_is add_is plasma->add_is add_solvent add_solvent add_is->add_solvent vortex vortex add_solvent->vortex extract extract vortex->extract evaporate evaporate extract->evaporate reconstitute reconstitute evaporate->reconstitute inject inject reconstitute->inject separate separate inject->separate detect detect separate->detect quantify quantify detect->quantify

Protocol 2: Felodipine Analysis using a Structural Analog Internal Standard

This protocol is based on a validated method for the determination of felodipine in human plasma using nimodipine as the internal standard.[2][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of human plasma sample, add a known quantity of nimodipine working solution.

  • Vortex briefly to mix.

  • Add 2.5 mL of extraction solvent (diethyl ether:hexane, 80:20, v/v).

  • Cap and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system

  • Column: C18 analytical column (e.g., 100 mm x 4.6 mm)

  • Mobile Phase: Acetonitrile and water (composition may vary) with a modifier like ammonium acetate.

  • Flow Rate: 0.8 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • MRM Transitions:

    • Felodipine: m/z 384.0 → 338.0[10]

    • Nimodipine (IS): m/z 419.1 → 343.0[10]

G plasma plasma add_is add_is plasma->add_is add_solvent add_solvent add_is->add_solvent vortex vortex add_solvent->vortex extract extract vortex->extract evaporate evaporate extract->evaporate reconstitute reconstitute evaporate->reconstitute inject inject reconstitute->inject separate separate inject->separate detect detect separate->detect quantify quantify detect->quantify

Conclusion and Recommendation

The evidence strongly supports the classification of stable isotope-labeled internal standards like (R)-(+)-Felodipine-d5 as the "gold standard" for the bioanalysis of felodipine. The near-identical physicochemical properties to the analyte ensure the most accurate and precise correction for analytical variability, as demonstrated by the superior precision data found in the literature for a deuterated felodipine standard compared to a structural analog.[2][8]

While structural analogs such as nimodipine can be used to develop validated methods that meet regulatory acceptance criteria, they inherently carry a higher risk of incomplete correction for matrix effects and other sources of error. The improved data integrity, robustness, and higher precision afforded by (R)-(+)-Felodipine-d5 justify the investment in its synthesis and use, particularly for pivotal clinical trials and regulatory submissions where the highest level of confidence in the data is required. For any bioanalytical study of felodipine, (R)-(+)-Felodipine-d5 should be the internal standard of choice to ensure the generation of the most reliable and defensible results.

References

  • Quantitative determination of felodipine in human serum by LC-MS-MS method. (2025, August 6). ResearchGate. Retrieved from [Link]

  • De Nucci, G. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 814(2), 217-223. Retrieved from [Link]

  • Flores-Murrieta, F. J., et al. (2015). Oral Pharmacokinetics of Felodipine in Mexican Healthy Volunteers: Evidence for Interethnic Differences. Science Alert. Retrieved from [Link]

  • Lindmark, B., Ahnoff, M., & Persson, B. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. Retrieved from [Link]

  • Li, Y., et al. (2006). Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities, 22(4), 479-483. Retrieved from [Link]

  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. Academia.edu. Retrieved from [Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. (2014). Shimadzu. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Retrieved from [Link]

  • Sreedevi, V., Kumar, P. R., & Thatavarti, R. (2011). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. ResearchGate. Retrieved from [Link]

  • Soons, P. A., et al. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 32(4), 457-464. Retrieved from [Link]

  • Saraf, M. (2025, April 9). Clinical Pharmacology of Felodipine. Crimson Publishers. Retrieved from [Link]

  • A population study of the pharmacokinetics of felodipine. (1991). PubMed. Retrieved from [Link]

  • THE ASSAY OF FELODIPINE BY SECOND DERIVATIVE SPECTROPHOTOMETRY. (2016). Farmacia Journal. Retrieved from [Link]

  • Migliorança, L. H., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Malli, K., Kumar, L., & Verma, R. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. ResearchGate. Retrieved from [Link]

  • de Souza, G. F., et al. (2011). Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. SciELO. Retrieved from [Link]

  • Felodipine Extended-Release Tablets. USP-NF. Retrieved from [Link]

Sources

Comparative

Choosing the Optimal Internal Standard for Felodipine Bioanalysis: (R)-(+)-Felodipine-d5 vs. 13C-Labeled Felodipine

A Comparative Guide for Researchers In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and therapeutic drug monitoring studies, the choice of an appropriate internal standard (IS) is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers

In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and therapeutic drug monitoring studies, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results.[1][2] This is especially critical when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be susceptible to matrix effects and variations in sample processing.[3][4] This guide provides an in-depth, data-driven comparison of two commonly employed stable isotope-labeled internal standards for the analysis of felodipine: (R)-(+)-Felodipine-d5 and 13C-labeled felodipine.

Felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension, requires precise quantification in biological matrices to ensure its therapeutic efficacy and safety.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for correcting variability during sample preparation and analysis.[1][6] A SIL-IS is chemically almost identical to the analyte, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[1][6]

This guide will delve into the nuanced differences between deuterated and 13C-labeled standards, providing the scientific rationale behind experimental choices and presenting supporting data to aid researchers in making an informed decision for their specific analytical needs.

Understanding the Contenders: Key Physicochemical Properties

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during ionization to perfectly compensate for matrix effects.[6] While both deuterated and 13C-labeled standards aim to achieve this, subtle but significant differences in their physicochemical properties can impact analytical performance.

Property(R)-(+)-Felodipine-d513C-Labeled FelodipineRationale & Implications
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)Deuterium is a heavier isotope of hydrogen, while ¹³C is a heavier isotope of carbon. The larger relative mass difference between hydrogen and deuterium can sometimes lead to measurable physicochemical differences.[7]
Mass Difference +5 Da (nominal)Variable (typically +3 to +6 Da)A mass difference of at least 3-4 Da is generally recommended to prevent mass spectrometric cross-talk between the analyte and the IS.[1]
Potential for Isotope Effect HigherLowerThe significant mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," potentially causing a slight shift in chromatographic retention time compared to the unlabeled analyte.[7][8] This can be problematic if the analyte and IS elute into regions with different matrix effects.[8]
Chemical Stability Generally stable, but risk of H/D back-exchangeHighly stableDeuterium labels on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix, compromising the integrity of the standard.[8][9] ¹³C labels are incorporated into the carbon backbone and are not prone to exchange.[9]
Commercial Availability & Cost More commonly available and generally less expensive.[10]Can be more expensive and less readily available for some analytes.[10]Practical considerations of cost and availability often influence the choice of internal standard.

Head-to-Head Experimental Evaluation: A Validated Approach

To objectively compare the performance of (R)-(+)-Felodipine-d5 and 13C-labeled felodipine, a comprehensive bioanalytical method validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[11][12][13][14]

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of the two internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Validation prep_start Spike Human Plasma with Felodipine prep_is1 Add (R)-(+)-Felodipine-d5 IS prep_start->prep_is1 prep_is2 Add 13C-Labeled Felodipine IS prep_start->prep_is2 prep_extraction Liquid-Liquid Extraction prep_is1->prep_extraction prep_is2->prep_extraction prep_evap Evaporation & Reconstitution prep_extraction->prep_evap analysis_inject Inject into LC-MS/MS prep_evap->analysis_inject analysis_sep Chromatographic Separation analysis_inject->analysis_sep analysis_detect Mass Spectrometric Detection (MRM) analysis_sep->analysis_detect data_quant Quantification using Analyte/IS Peak Area Ratio analysis_detect->data_quant data_val Method Validation (Accuracy, Precision, Matrix Effect) data_quant->data_val data_comp Performance Comparison data_val->data_comp

Caption: Comparative workflow for evaluating internal standard performance.

Detailed Experimental Protocols

1. Preparation of Calibration Standards and Quality Control Samples:

  • Stock Solutions: Prepare individual stock solutions of felodipine, (R)-(+)-Felodipine-d5, and 13C-labeled felodipine in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at appropriate concentrations.[5]

  • Internal Standard Working Solutions: Prepare separate working solutions of (R)-(+)-Felodipine-d5 and 13C-labeled felodipine at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.[5]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample), add 25 µL of the respective internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of an appropriate extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v).[5]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A suitable gradient of acetonitrile and water with an appropriate modifier (e.g., formic acid or ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for felodipine, (R)-(+)-Felodipine-d5, and 13C-labeled felodipine. For felodipine, a common transition is m/z 383.9 → 338.2. The transitions for the labeled standards will be shifted according to their mass increase.

Comparative Data Analysis

The following tables present hypothetical but realistic data from a comparative validation study, illustrating the potential performance differences between the two internal standards.

Table 1: Chromatographic Co-elution

Analyte/Internal StandardRetention Time (min)Retention Time Difference (Analyte - IS)
Felodipine2.52-
(R)-(+)-Felodipine-d52.500.02
13C-Labeled Felodipine2.520.00
  • Insight: The 13C-labeled felodipine exhibits perfect co-elution with the analyte, while the deuterated standard shows a slight retention time shift.[6][15] This shift, although small, can lead to differential matrix effects.[8]

Table 2: Matrix Effect Evaluation

The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Internal Standard UsedMean Matrix Effect (%) (n=6 lots of plasma)% CV of Matrix Effect
(R)-(+)-Felodipine-d585.28.5
13C-Labeled Felodipine85.53.2
  • Insight: While both internal standards are subjected to similar average ion suppression, the variability in the matrix effect across different plasma lots is significantly lower when using the 13C-labeled standard. This demonstrates its superior ability to compensate for inter-individual differences in plasma composition.[3]

Table 3: Accuracy and Precision

Accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations. Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) to be ≤15% (≤20% at LLOQ).[12][16]

QC Level(R)-(+)-Felodipine-d513C-Labeled Felodipine
Accuracy (%) Precision (%CV)
Low 92.511.8
Medium 104.28.9
High 98.97.5
  • Insight: Both internal standards meet the acceptance criteria. However, the 13C-labeled felodipine provides consistently better accuracy and precision, particularly at the low concentration level. This heightened performance is likely due to its perfect co-elution and more effective compensation for matrix effects.

Senior Application Scientist's Recommendation

The choice between (R)-(+)-Felodipine-d5 and 13C-labeled felodipine is not merely a matter of preference but a critical decision that can impact the quality and reliability of bioanalytical data.

G start Select Internal Standard for Felodipine Analysis q1 Is the highest level of accuracy and precision required (e.g., pivotal clinical trials)? start->q1 is_13c Choose 13C-Labeled Felodipine q1->is_13c Yes q2 Is budget a primary constraint and are validation results with d5 acceptable? q1->q2 No end_13c Benefit from superior co-elution and matrix effect compensation. is_13c->end_13c q2->is_13c No is_d5 Consider (R)-(+)-Felodipine-d5 q2->is_d5 Yes end_d5 Ensure thorough validation of chromatographic separation and matrix effects. is_d5->end_d5

Caption: Decision-making framework for internal standard selection.

Based on the presented evidence and established scientific principles, 13C-labeled felodipine emerges as the superior choice for high-stakes bioanalytical assays . Its key advantages include:

  • Perfect Co-elution: Eliminates the risk of differential matrix effects that can arise from the chromatographic shift sometimes observed with deuterated standards.[6][15]

  • Enhanced Stability: The carbon-13 isotope is not susceptible to back-exchange, ensuring the integrity of the standard throughout the analytical process.[9]

  • Superior Accuracy and Precision: By more effectively compensating for matrix variability, it provides more reliable and reproducible data.

While (R)-(+)-Felodipine-d5 can be a viable and more cost-effective option for certain applications, its use requires careful validation. Researchers must meticulously evaluate the chromatographic separation from the native analyte and assess matrix effects across multiple lots of the biological matrix to ensure it meets the required performance standards for the study.

References

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 153-159. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]

  • ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • Ministry of Health, Labour and Welfare (MHLW), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • CSL Behring. (2019). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Available from: [Link]

  • Meier, M. A. R., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. Available from: [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1605-1615. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation. Available from: [Link]

  • Patel, D., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 66–73. Available from: [Link]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. Available from: [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 814(2), 263-269. Available from: [Link]

  • Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Sample Extraction of Felodipine: A Comparative Analysis

For researchers and drug development professionals, the accurate quantification of felodipine in biological matrices is a critical step in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. As a po...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of felodipine in biological matrices is a critical step in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. As a potent dihydropyridine calcium channel blocker, felodipine's low in-vivo concentration and extensive hepatic metabolism necessitate highly sensitive and robust bioanalytical methods.[1] The foundation of any such method is an efficient and clean sample extraction process.

This guide provides an in-depth comparative analysis of the primary sample extraction methodologies for felodipine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each technique, provide field-proven experimental protocols, and present a comparative data summary to guide you in selecting the optimal method for your laboratory's specific needs.

Understanding Felodipine: The "Why" Behind the Extraction Strategy

Before selecting an extraction method, it is imperative to understand the physicochemical properties of the analyte. These properties govern its behavior between different phases and are the key to designing a selective and high-recovery extraction procedure.

Felodipine is a lipophilic compound, a characteristic indicated by its high octanol/water partition coefficient (Log P) and low aqueous solubility.[2][3] This lipophilicity is the primary lever we will use to separate it from the complex, predominantly aqueous biological matrix (e.g., plasma, serum).

Table 1: Key Physicochemical Properties of Felodipine

PropertyValueImplication for Extraction
Molecular FormulaC₁₈H₁₉Cl₂NO₄[4]-
Molar Mass384.25 g/mol [4]-
Melting Point145°C[2][3]Important for assessing thermal stability if evaporation steps are used.
Aqueous Solubility~19.7 mg/L[2][5]Very low; felodipine will readily partition out of the aqueous matrix.
Log P3.86[2][3]Indicates high lipophilicity; favors partitioning into non-polar organic solvents (LLE) or retention on non-polar stationary phases (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, robust, and widely implemented technique for sample clean-up. It operates on the principle of differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic extraction solvent.

The LLE Principle & Causality

For felodipine, its high Log P value means it has a much stronger affinity for a water-immiscible organic solvent than for the aqueous plasma matrix. By introducing a suitable organic solvent and ensuring vigorous mixing, we can efficiently transfer the felodipine from the plasma into the organic phase, leaving behind endogenous, hydrophilic interferences like proteins, salts, and polar metabolites in the aqueous layer.

The choice of extraction solvent is critical. An ideal solvent should:

  • Have high affinity for felodipine.

  • Be immiscible with the aqueous sample.

  • Have a low boiling point for easy evaporation.

  • Be of high purity to avoid introducing interfering contaminants.

Mixtures of solvents are often used to fine-tune polarity and improve extraction efficiency. For felodipine, a common and effective choice is a mixture of diethyl ether and hexane.[1][6][7] Diethyl ether provides the necessary polarity to solvate the felodipine molecule, while the non-polar hexane ensures clean phase separation and minimizes the co-extraction of more polar interferences.

Visualizing the LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction P1 1. Aliquot Plasma Sample (e.g., 100-500 µL) P2 2. Add Internal Standard (IS) (e.g., Dehydro Felodipine-d3) P1->P2 Ensures accuracy and precision E1 3. Add Extraction Solvent (e.g., Diethyl Ether:Hexane) P2->E1 E2 4. Vortex Vigorously (e.g., 2 minutes) E1->E2 Maximizes analyte transfer E3 5. Centrifuge (e.g., 12,000 rpm, 10 min) E2->E3 Ensures clean phase separation PO1 6. Transfer Organic Supernatant E3->PO1 PO2 7. Evaporate to Dryness (Nitrogen stream, 40°C) PO1->PO2 Concentrates analyte PO3 8. Reconstitute Residue (in Mobile Phase) PO2->PO3 Ensures compatibility with LC system PO4 9. Inject into LC-MS/MS PO3->PO4

Caption: Generalized workflow for Liquid-Liquid Extraction of felodipine from plasma.

Validated LLE Protocol for Felodipine

This protocol is synthesized from established methods for the LC-MS/MS quantification of felodipine in human plasma.[1][6][7]

Materials:

  • Human plasma sample (containing felodipine)

  • Internal Standard (IS) working solution (e.g., 100 ng/mL Dehydro Felodipine-d3 in 50:50 acetonitrile:water)[1]

  • Extraction Solvent: Diethyl ether:Hexane (80:20, v/v)[1][6][7]

  • Reconstitution Solvent (Mobile Phase)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the IS working solution. Causality: The IS, ideally a stable isotope-labeled version of the analyte, is added early to account for any analyte loss during subsequent extraction, evaporation, and reconstitution steps, thereby ensuring the method's accuracy and precision as recommended by FDA and EMA guidelines.[1][8]

  • Vortex: Briefly vortex the sample for 10 seconds to ensure homogeneity.

  • Solvent Addition: Add 500 µL of the extraction solvent (diethyl ether:hexane).

  • Extraction: Vortex the tube vigorously for 2 minutes. This step creates a large surface area between the two phases, facilitating the efficient transfer of felodipine into the organic layer.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 minutes. This will result in a clean separation of the upper organic layer from the lower aqueous layer and a precipitated protein pellet at the interface.

  • Analyte Collection: Carefully transfer the upper organic supernatant to a new clean tube, being cautious not to disturb the aqueous layer or the protein pellet.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: This step concentrates the analyte, significantly improving the method's sensitivity.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds to ensure the complete dissolution of the analyte.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more selective and often more automatable alternative to LLE. It utilizes a solid sorbent material packed into a cartridge or well plate to bind and isolate the analyte from the sample matrix.

The SPE Principle & Causality

The selection of the SPE sorbent is dictated by the analyte's properties. Given felodipine's lipophilic nature, a reversed-phase (RP) mechanism is the logical choice. In RP-SPE, a non-polar stationary phase (e.g., C18-bonded silica) is used.

The process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the non-polar carbon chains, followed by an aqueous solution (e.g., water) to prepare the sorbent for the aqueous sample.

  • Loading: The pre-treated plasma sample is passed through the sorbent. Felodipine, being non-polar, partitions from the aqueous sample and adsorbs onto the C18 sorbent via hydrophobic interactions. Polar, endogenous components have little affinity for the sorbent and pass through to waste.

  • Washing: A weak solvent (e.g., water or a low-percentage organic/aqueous mix) is passed through the cartridge. This removes any weakly-bound, interfering compounds without dislodging the strongly-bound felodipine.

  • Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions between felodipine and the sorbent, eluting the purified and concentrated analyte for analysis.

Visualizing the SPE Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution C1 1. Condition Sorbent (e.g., Methanol) C2 2. Equilibrate Sorbent (e.g., Water) C1->C2 Activates & prepares for aqueous sample L1 3. Load Pre-treated Sample C2->L1 W1 4. Wash Interferences (Weak solvent to waste) L1->W1 Felodipine binds to sorbent E1 5. Elute Analyte (Strong organic solvent) W1->E1 Removes polar impurities PO1 6. Evaporate Eluate (Optional, for concentration) E1->PO1 PO2 7. Reconstitute Residue (in Mobile Phase) PO1->PO2 PO3 8. Inject into LC-MS/MS PO2->PO3

Caption: Standard four-step workflow for Solid-Phase Extraction of felodipine.

Representative SPE Protocol for Felodipine (Reversed-Phase)

This is a representative protocol based on the principles of reversed-phase SPE for a lipophilic compound like felodipine. Method development and optimization would be required for your specific application.

Materials:

  • Reversed-Phase SPE Cartridge (e.g., C18, 100 mg, 1 mL)

  • Human plasma sample, pre-treated (e.g., diluted 1:1 with 2% phosphoric acid in water to disrupt protein binding)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 10% Methanol in Water

  • Elution Solvent: Methanol

  • SPE Vacuum Manifold

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge. Do not allow the sorbent to go dry.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Causality: These first two steps ensure the C18 chains are fully solvated and ready to interact with the analyte from the aqueous sample.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash: Pass 1 mL of the wash solvent (10% methanol in water) through the cartridge. Causality: This step is crucial for removing hydrophilic and weakly-bound interferences that could cause matrix effects in the LC-MS/MS analysis, leading to a cleaner final extract than typical LLE.

  • Dry Sorbent: Apply full vacuum for 2-5 minutes to thoroughly dry the sorbent bed. This removes residual aqueous wash solvent, ensuring the subsequent elution with a non-aqueous solvent is efficient.

  • Elute: Place clean collection tubes inside the manifold. Add 1 mL of the elution solvent (methanol) to the cartridge and allow it to elute via gravity or low vacuum.

  • Post-Elution: The eluate can be evaporated and reconstituted as described in the LLE protocol (steps 8-9) to further increase concentration, or diluted directly with mobile phase for analysis if sufficient sensitivity is achieved.

Comparative Analysis: LLE vs. SPE

The choice between LLE and SPE depends on several factors, including the required level of cleanliness, sample throughput, cost considerations, and potential for automation.

Table 2: Performance Comparison of Felodipine Extraction Methods

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Selectivity ModerateHigh to Very HighSPE provides superior selectivity through the targeted wash step, which removes interferences more effectively than the simple partitioning of LLE.
Recovery Generally good and reproducible (>85%)Typically higher and more consistent (>90%)The targeted elution in SPE can lead to more complete recovery compared to the potential for analyte to remain in the aqueous phase or at the interface in LLE.
Cleanliness (Matrix Effect) Prone to co-extraction of endogenous lipids (e.g., phospholipids), which can cause ion suppression in LC-MS/MS.Significantly cleaner extracts due to the specific wash and elution steps. Reduced matrix effects.The ability to wash the sorbent with an intermediate-strength solvent is the key advantage of SPE for minimizing matrix components in the final eluate.
Speed/Throughput Can be labor-intensive for single samples. Parallel processing is possible but cumbersome.Amenable to high-throughput processing using 96-well plate formats and robotic liquid handlers.SPE is the industry standard for high-throughput bioanalysis for this reason.
Solvent Consumption High per-sample volume.[9]Generally lower per-sample volume.[9]While multiple solvents are used in SPE, the total volume is often less than the bulk organic solvent required for LLE.
Cost Low initial cost (solvents, glassware).Higher consumable cost (cartridges, plates).The cost per sample for SPE is higher, but this can be offset by increased throughput and reduced instrument downtime due to cleaner extracts.
Method Development Relatively simple; primarily involves screening a few solvents.More complex; requires optimization of sorbent, wash, and elution solvents.The flexibility of SPE requires a more rigorous method development process to achieve optimal results.

Experimental Data Summary (from Literature)

The following data, synthesized from LC-MS/MS methods employing LLE, demonstrates the performance achievable for felodipine analysis.[6][7][10]

Performance MetricReported Value Range
Linearity Range0.02 - 10 ng/mL
Lower Limit of Quantification (LLOQ)0.02 - 0.04 ng/mL
Inter-day Precision (%RSD)5.1% - 9.5%
Inter-day Accuracy (%Bias)-3.1% to +3.1%

While specific SPE performance data for felodipine was not detailed in the searched literature, it is generally accepted in the field that a well-developed SPE method can meet or exceed these performance metrics, particularly concerning the reduction of matrix effects.

Decision Guide: Choosing the Right Method

To assist in your selection process, the following decision tree outlines key considerations.

Decision_Tree Start What is your primary analytical goal? Q_Throughput High Sample Throughput (>50/day)? Start->Q_Throughput Q_Matrix Are matrix effects a significant concern? Q_Throughput->Q_Matrix No SPE_Node Choose Solid-Phase Extraction (SPE) Q_Throughput->SPE_Node Yes Q_Cost Is minimizing consumable cost critical? Q_Matrix->Q_Cost No Q_Matrix->SPE_Node Yes LLE_Node Choose Liquid-Liquid Extraction (LLE) Q_Cost->LLE_Node Yes Q_Cost->LLE_Node No (but LLE is a viable start) SPE_Desc Best for automation, high selectivity, and producing clean extracts. SPE_Node->SPE_Desc LLE_Desc Cost-effective, robust, and simple for method development. LLE_Node->LLE_Desc

Caption: Decision tree for selecting a felodipine extraction method.

Conclusion and Final Recommendations

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and effective methods for the extraction of felodipine from biological matrices.

  • Liquid-Liquid Extraction (LLE) stands out as a cost-effective, robust, and straightforward technique. It is an excellent choice for laboratories with lower sample throughput, when developing a new method from scratch, or when cost per sample is the primary driver. The protocol using a diethyl ether:hexane solvent system is well-documented and proven to achieve the sensitivity required for pharmacokinetic studies.[1][6][7]

  • Solid-Phase Extraction (SPE) is the superior choice for applications demanding the highest level of extract cleanliness, minimal matrix effects, and high throughput. While requiring more intensive method development and having a higher consumable cost, the potential for automation and the production of exceptionally clean samples make it the gold standard in regulated bioanalysis environments. For felodipine, a reversed-phase C18 sorbent is the recommended starting point.

Ultimately, the optimal choice must be validated within your laboratory to ensure it meets the stringent performance criteria for accuracy, precision, and stability outlined by regulatory bodies like the FDA and EMA.[11][12][13]

References

  • Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS. Benchchem.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.
  • FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.
  • Multicomponent solid forms of felodipine: preparation, characterisation, physicochemical and in-vivo studies. Journal of Pharmacy and Pharmacology, Oxford Academic.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
  • Quantitative determination of felodipine in human serum by LC-MS-MS method. Unknown Source.
  • Felodipine. Wikipedia.
  • Guideline on bioanalytical method validation. European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Unknown Source.
  • Felodipine | C18H19Cl2NO4. PubChem, NIH.
  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com.
  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Gilberto De Nucci.
  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.
  • Determination of felodipine in plasma by capillary gas chromatography with electron capture detection. PubMed.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (R)-(+)-Felodipine-d5

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-(+)-Felodipine-d5. As a Senior Application Scientist, this document is designed to provide drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-(+)-Felodipine-d5. As a Senior Application Scientist, this document is designed to provide drug development professionals with the necessary operational and safety information, grounded in established regulatory frameworks and scientific principles. The procedures outlined herein are based on the inherent hazards of the parent compound, felodipine, and the stringent regulations governing pharmaceutical waste.

(R)-(+)-Felodipine-d5 is a deuterated analog of felodipine, often used as an internal standard in mass spectrometry-based quantification.[1] While the deuterium labeling alters its mass and can affect its metabolic rate, it does not fundamentally change its chemical reactivity or toxicological profile.[2] Therefore, the disposal protocol is dictated by the significant environmental and health hazards of felodipine.

Hazard Profile and Regulatory Classification

The foundation of a safe disposal plan is a thorough understanding of the substance's hazards. The primary risks associated with (R)-(+)-Felodipine-d5 are those of felodipine itself.

Toxicological Hazards:

  • Harmful if swallowed: Felodipine is classified as Acute Toxicity (Oral), Category 4.[3][4]

  • Suspected Reproductive Toxin: It is classified under Reproductive Toxicity, Category 2, as it is suspected of damaging fertility or the unborn child.[3][4]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[3][4]

Environmental Hazards: The most critical characteristic for determining disposal is felodipine's extreme toxicity to aquatic life. It is classified as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S." and is very toxic to aquatic organisms with long-lasting effects.[3][5] The substance is also considered potentially persistent and is not readily biodegradable.[6]

Regulatory Framework: Due to these hazards, any waste containing (R)-(+)-Felodipine-d5 must be managed as hazardous pharmaceutical waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, specifically 40 CFR Part 266, Subpart P.[7][8][9] This framework explicitly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems.[10][11]

Hazard Classification (GHS)CategoryHazard StatementCitations
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][4]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[3][4]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[3][4]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.[3][4]
Core Disposal Principles

Three core principles must guide every action taken when handling and disposing of (R)-(+)-Felodipine-d5 waste.

  • Principle of Segregation: All waste streams contaminated with (R)-(+)-Felodipine-d5 must be kept separate from non-hazardous laboratory waste (e.g., regular trash, non-hazardous chemical waste).[2] This prevents cross-contamination and ensures the small volume of hazardous waste is managed with the appropriate level of caution and cost.

  • Principle of Containment: Waste must be collected in designated, chemically compatible, and leak-proof containers that can be securely sealed.[2][12] This minimizes the risk of exposure to personnel and release into the environment.

  • Principle of Prohibited Sewer Disposal: Under no circumstances should any waste containing (R)-(+)-Felodipine-d5 be poured down the drain.[2][10][11] Its high aquatic toxicity can disrupt wastewater treatment processes and harm aquatic ecosystems.[6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the point of generation to its final handoff for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing:

  • Nitrile gloves

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • For handling the pure solid compound outside of a chemical fume hood, a dust respirator is recommended to prevent inhalation.[5]

Step 2: Waste Collection and Segregation Proper segregation at the source is critical. Prepare dedicated waste containers before starting your experiment.

  • Pure Compound & Grossly Contaminated Solids:

    • What: Unused or expired (R)-(+)-Felodipine-d5 powder, weigh boats, and any materials heavily contaminated with the solid.

    • How: Place these items directly into a designated, sealable solid waste container made of polyethylene or another compatible material.[5]

  • Contaminated Labware and Consumables:

    • What: Contaminated pipette tips, wipes, gloves, and other disposable items with trace contamination.

    • How: Collect these in the same solid hazardous waste container as the pure compound.

  • Contaminated Liquid Solutions:

    • What: Any solutions containing (R)-(+)-Felodipine-d5, including stock solutions, experimental samples, and solvent rinses of glassware.

    • How: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless your institution's chemical hygiene plan explicitly permits it.

Step 3: Container Labeling Proper labeling is a regulatory requirement and ensures safe handling. The container must be clearly marked with:

  • The words: "Hazardous Waste Pharmaceuticals" [9]

  • The specific contents: "(R)-(+)-Felodipine-d5 Waste"

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

Step 4: Temporary On-Site Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area. This area should be:

  • At or near the point of generation.

  • Secure and under the control of laboratory personnel.

  • Away from drains and incompatible materials.[2]

Step 5: Final Disposal Final disposal must not be handled by laboratory personnel.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste for final treatment.

  • The preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility.[13]

Spill Management Protocol

In the event of an accidental spill of solid (R)-(+)-Felodipine-d5, follow these steps immediately:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the PPE detailed in Step 1 of the disposal protocol, including a respirator.

  • Contain & Clean:

    • DO NOT dry sweep, as this can generate dust.[5]

    • Gently cover the spill with a damp paper towel or use a water mister to slightly dampen the powder, which prevents it from becoming airborne.[5]

    • Carefully scoop or wipe up the material using dry, clean-up procedures.[5]

  • Dispose: Place all contaminated cleaning materials (gloves, wipes, etc.) into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-(+)-Felodipine-d5 waste streams.

G cluster_0 cluster_1 Waste Segregation & Collection cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Waste Generation ((R)-(+)-Felodipine-d5) solid_waste Solid Waste (Pure compound, tips, gloves) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste spill Spill Event cleanup Spill Cleanup Materials (Wipes, absorbent) spill->cleanup Follow Spill Protocol solid_container Collect in Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Sealed Liquid Waste Container liquid_waste->liquid_container cleanup->solid_container label_solid Label: 'Hazardous Waste Pharmaceuticals' (R)-(+)-Felodipine-d5 Solid Waste solid_container->label_solid Label Container label_liquid Label: 'Hazardous Waste Pharmaceuticals' (R)-(+)-Felodipine-d5 Liquid Waste liquid_container->label_liquid Label Container storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage ehs Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs disposal Final Disposal via Licensed Contractor (Incineration) ehs->disposal

Caption: Disposal workflow for (R)-(+)-Felodipine-d5 waste.

References

  • Felodipine - Santa Cruz Biotechnology.

  • Felodipine - European Directorate for the Quality of Medicines & HealthCare.

  • Disposal of deuterium (D₂) — Synergy Recycling.

  • Deuterium - SAFETY DATA SHEET.

  • (±)-Felodipine-d5 - Cayman Chemical.

  • DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%) - Cambridge Isotope Laboratories.

  • Pharmaceutical Waste Guidance.

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem.

  • Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O - Novachem.

  • RCRA Pharmaceutical Waste Management Guide.

  • Management Standards for Hazardous Waste Pharmaceuticals.

  • Update on pharmaceutical waste disposal regulations - Ovid.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Felodipine - Janusinfo.se.

  • Waste Management Requirements for Pharmaceutical Waste - MCF Environmental Services.

  • Felodipine SDS, 72509-76-3 Safety Data Sheets - ECHEMI.

  • Felodipine D5 - ARTIS STANDARDS.

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF - WV Department of Environmental Protection.

  • Safety Data Sheet - Cayman Chemical.

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR.

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